The table below summarizes the key chemical and physical properties of Semilicoisoflavone B.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 129280-33-7 [1] [2] [3] |
| Chemical Formula | C₂₀H₁₆O₆ [1] [2] [4] |
| Molecular Weight | 352.3 g/mol [1] [5] |
| IUPAC Name | 5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one [1] [4] |
| Chemical Classification | Flavonoid (Prenylated isoflavone) [6] [2] |
| Physical Form | Solid powder [2] [5] |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate; slightly soluble in water [1] [2] [5] |
| Storage Recommendations | Desiccate at -20°C [1] [2] |
Research has identified several important biological activities for this compound. The following table summarizes the quantitative data from key experimental studies.
| Pharmacological Activity | Experimental Model | Key Results / Dosage | Proposed Mechanism of Action |
|---|---|---|---|
| Aldose Reductase Inhibition [6] | In vitro enzyme assay (Rat lens AR, human recombinant AR) | IC₅₀: 1.8 µM (rat AR), 10.6 µM (human AR). Non-competitive inhibition [6] | Inhibits aldose reductase, blocking glucose-to-sorbitol conversion and reducing osmotic stress [6] |
| Anti-diabetic Complications [6] | Ex vivo rat lenses incubated in high glucose | Inhibited sorbitol accumulation [6] | Prevents polyol pathway flux and osmotic stress in hyperglycemia [6] |
| Alzheimer's Disease Therapy [7] | Cell-based models | Reduced Amyloid-beta (Aβ) secretion. Downregulated BACE1 protein and mRNA [7] | Acts as PPARγ agonist, increasing PPARγ expression and inhibiting STAT3 phosphorylation to suppress BACE1 transcription [7] |
| Anti-inflammatory [2] | In vitro models | Suppressed proinflammatory cytokine production; Downregulated TLR4 expression; Diminished ROS generation [2] | Modulation of inflammatory signaling pathways [2] |
| Anti-cancer / Anti-tumor [2] | In vitro cancer cell lines | Inhibited cancer cell growth and division [2] | Triggered apoptosis and arrested cell cycle [2] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies from the cited literature.
The compound can be isolated from the methanol extract of G. uralensis roots using a combination of chromatographic techniques [6] [8].
This protocol measures the direct inhibition of the AR enzyme [6].
This assay evaluates the compound's functional efficacy in preventing sorbitol buildup in intact tissue [6].
The proposed mechanism by which this compound reduces Amyloid-beta (Aβ) secretion, as investigated in [7], involves a dual-pathway regulation of the key enzyme BACE1. This process can be visualized in the following pathway diagram.
Diagram: Proposed mechanism for reducing Aβ secretion. This compound increases PPARγ expression and inhibits STAT3 phosphorylation, which jointly suppress BACE1 transcription. Lower BACE1 levels reduce cleavage of APP, thereby decreasing Aβ secretion [7].
For drug development professionals, this compound serves as a promising lead for:
| Property | Value |
|---|---|
| CAS Number | 129280-33-7 [1] [2] [3] |
| Molecular Formula | C₂₀H₁₆O₆ [1] [2] [3] |
| Molecular Weight | 352.34 g/mol [2] |
| Solvent | Solubility |
| DMSO | ~50 mg/mL (~141.91 mM) [2] [3] |
| Chloroform | Soluble [1] |
| Dichloromethane, Ethyl Acetate, Acetone | Soluble [1] |
For preparing stock solutions, the following protocol is recommended based on the solubility data [2] [3].
| Step | Parameter | Details / Recommendation |
|---|---|---|
| 1. | Solvent | Use DMSO for high-concentration stock solutions (e.g., 50 mg/mL). |
| 2. | Preparation | Warm the vial at 37°C and use a brief sonication to aid dissolution [1]. |
| 3. | Aliquoting & Storage | Aliquot stock solution and store at -20°C or -80°C sealed and protected from moisture and light [1] [2] [3]. |
| 4. | In-Vivo Formulations | Requires dilution with co-solvents like PEG300 and Tween-80 in saline for in-vivo studies [2] [3]. |
Semilicoisoflavone B is a natural isoflavone isolated from Glycyrrhiza uralensis (licorice) and has shown promise in preclinical research for several biological activities [1] [2] [4].
The chemical structure of this compound can be visualized as follows:
> this compound is a trihydroxy isoflavone with a dimethylchromene substituent, derived from licorice, and is investigated for multiple therapeutic applications.
The table below outlines the core chemical and sourcing information for semilicoisoflavone B.
| Property | Description |
|---|---|
| IUPAC Name | 5,7,8'-trihydroxy-2',2'-dimethyl-2'H,4H-3,6'-bichromen-4-one [1] |
| Chemical Formula | C₂₀H₁₆O₆ [2] |
| Molecular Weight | 352.34 g/mol [2] |
| CAS Registry Number | 129280-33-7 [1] [2] |
| Solubility | Slightly soluble in water [2] |
| Natural Source | Roots and rhizomes of Glycyrrhiza uralensis (Licorice) [1] [2] |
| Commercial Purity | ≥85% (as assessed by LC/MS-ELSD) [2] |
Research indicates that this compound exhibits multiple bioactivities, with the most detailed evidence pointing to potent anticancer effects.
| Activity | Experimental Model | Key Findings / Mechanisms | Citation |
|---|---|---|---|
| Anticancer | 5-Fluorouracil-resistant human oral squamous cell carcinoma (OSCC) cells | Induces apoptosis via extrinsic (FADD, DR5) and intrinsic (Bim, Bcl-2) pathways; arrests cell cycle at G2/M and S phases. | [3] |
| Anti-inflammatory | In vitro models | Suppresses proinflammatory cytokine production and downregulates TLR4 expression. | [2] |
| Antioxidant | In vitro models | Diminishes generation of reactive oxygen species (ROS). | [2] |
| Antiproliferative | Caco-2 cells (human colon cancer) | Restricts cancer cell proliferation. | [2] |
The anticancer mechanism of this compound involves disrupting two critical signaling pathways to trigger programmed cell death (apoptosis) in cancer cells. The following diagram illustrates this process.
Diagram 1: Proposed pro-apoptotic mechanism of this compound in oral cancer cells. SFB targets the Claspin/ATR-Chk1 DNA damage response pathway and reduces phosphorylation of ERK1/2, collectively promoting caspase-mediated apoptosis. Based on findings from [3].
For researchers aiming to replicate or build upon these findings, here are summaries of the key experimental methodologies.
This protocol is used to assess the compound's ability to reduce cell viability and inhibit long-term proliferation.
Diagram 2: Workflow for testing the anti-proliferative effects of SFB [3].
This flow chart outlines the process for evaluating how the compound induces programmed cell death and arrests cell division.
Diagram 3: Workflow for analyzing apoptosis and cell cycle arrest [3].
This method detects changes in the levels and activation (phosphorylation) of key proteins in the signaling pathways.
The data positions this compound as a compelling candidate for further development, especially in oncology. Its ability to overcome drug resistance in oral cancer cells by targeting critical cell cycle and survival pathways is a significant finding [3]. Future research should focus on:
Semilicoisoflavone B (SFB) is a natural isoprenoid-substituted phenolic compound classified as an isoflavone within the broader flavonoid family. This specialized metabolite is primarily isolated from Glycyrrhiza species, particularly Glycyrrhiza uralensis and Glycyrrhiza glabra, commonly known as licorice plants. The compound has gained significant research interest due to its potential therapeutic applications, especially in oncology and neurodegenerative disorders.
Table: Chemical and Physical Properties of this compound
| Property Category | Specific Parameter | Value/Description |
|---|---|---|
| Basic Identifiers | CAS Registry Number | 129280-33-7 |
| PubChem CID | 5481948 | |
| Molecular Formula | C₂₀H₁₆O₆ | |
| IUPAC Name | 5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |
| Structural Features | Molecular Weight | 352.34 g/mol |
| Heavy Atom Count | 26 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 1 | |
| Physicochemical Properties | Topological Polar Surface Area | 96.2 Ų |
| XLogP | 3.6 | |
| Ghose Rule | Yes | |
| Lipinski Rule | Yes | |
| Classification | Classyfire Kingdom | Organic compounds |
| Classyfire Superclass | Phenylpropanoids and polyketides | |
| Classyfire Class | Isoflavonoids | |
| Classyfire Subclass | Pyranoisoflavonoids |
The structural architecture of SFB features a characteristic tri-ringed flavone backbone consisting of fused heterocyclic chromen groups (Ring C and A) connected to a phenyl group (Ring B), which is typical of flavonoid compounds. Specific hydroxyl groups at positions 5, 7, and 8' contribute to its biological activity and physicochemical properties. The compound exists as a solid at room temperature and demonstrates moderate solubility in dimethyl sulfoxide (DMSO) at 50 mg/mL (141.91 mM), which has implications for its experimental applications in biological systems [1] [2].
Comprehensive studies conducted in 2023 have revealed that this compound exerts potent anticancer effects against oral squamous cell carcinoma (OSCC), which represents the sixth most common cancer worldwide. The compound mediates its effects through multifaceted mechanisms targeting cell proliferation, cell cycle regulation, and programmed cell death pathways.
SFB demonstrates a significant capacity to disrupt normal cell cycle progression in oral cancer cells. Experimental evidence indicates that treatment with SFB at concentrations ranging from 25-100 μM effectively arrests the cell cycle at the G₂/M phase, while simultaneously reducing the percentage of cells in the G₀/G₁ phase. This arrest mechanism is mediated through the downregulation of key cell cycle regulators, including cyclin A and cyclin-dependent kinases (CDK) 2, 4, and 6, which are essential proteins controlling cell cycle transitions and progression [3] [4].
SFB activates both intrinsic and extrinsic apoptotic pathways in oral cancer cells, resulting in comprehensive programmed cell death induction:
Table: Molecular Targets of this compound in Oral Cancer Cells
| Target Pathway | Specific Molecular Targets | Observed Effect | Experimental Evidence |
|---|---|---|---|
| Cell Cycle Regulation | Cyclin A, CDK2, CDK4, CDK6 | Downregulation | Western blot analysis |
| Intrinsic Apoptosis | Bax, Bak | Upregulation | Western blot analysis |
| Bcl-2, Bcl-xL | Downregulation | Western blot analysis | |
| Extrinsic Apoptosis | FAS, FADD, TRADD | Upregulation | Western blot analysis |
| Caspase Cascade | Caspases 3, 8, 9 | Cleavage/Activation | Western blot analysis |
| PARP | Cleavage | Western blot analysis | |
| Signaling Pathways | Ras/Raf/MEK, p-ERK1/2, p-p38, p-JNK1/2 | Phosphorylation reduced | Western blot analysis |
| Survivin, Claspin | Downregulation | Human Apoptosis Array | |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Increased production Flow cytometry | with DCFH-DA |
SFB exerts profound effects on critical oncogenic signaling cascades:
The following diagram illustrates the major signaling pathways affected by this compound in oral cancer cells:
SFB's multi-target mechanism against oral cancer cells involves inhibition of proliferative signaling (Ras/Raf/MEK, MAPK, AKT), disruption of DNA damage response (ATR-Chk1), induction of oxidative stress (ROS), and activation of both extrinsic and intrinsic apoptotic pathways, ultimately leading to cell cycle arrest and apoptosis [3] [5] [4].
The assessment of SFB's effects on oral cancer cell viability employed standardized in vitro methodologies:
The impact of SFB on cell cycle distribution was evaluated using flow cytometric analysis:
Multiple complementary approaches were employed to characterize SFB-induced apoptosis:
Protein expression changes in response to SFB treatment were comprehensively evaluated:
Intracellular ROS generation was measured using fluorescent probes:
The accumulating evidence positions this compound as a promising candidate for anticancer drug development, particularly for oral squamous cell carcinoma which has limited treatment options and poor prognosis in advanced stages. Beyond its established anticancer properties, previous research has identified additional biological activities that expand its potential therapeutic applications.
The process of identifying and characterizing bioactive natural products like SFB follows established drug discovery paradigms:
While the current data on SFB is promising, several research directions warrant further investigation:
The table below summarizes the fundamental characteristics of Semilicoisoflavone B.
| Property | Description |
|---|---|
| Chemical Name | 5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one [1] |
| CAS Registry Number | 129280-33-7 [1] [2] |
| Molecular Formula | C₂₀H₁₆O₆ [1] [2] |
| Molecular Weight | 352.34 g/mol [2] |
| IUPAC Name | 5,7,8'-Trihydroxy-2',2'-dimethyl-2'H-(3,6')bi(1-benzopyranyl)-4-one [2] |
| Class of Compound | Flavonoid (7-hydroxyisoflavone) [3] [2] |
| Primary Natural Sources | Roots of Glycyrrhiza uralensis Fisch., Glycyrrhiza glabra L., and other Glycyrrhiza species [3] [4] [5] |
| Physical Form | Solid, powder [1] |
| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate; slightly soluble in water [1] [2] |
Research demonstrates that SFB exerts cytotoxic effects on oral cancer cells through multiple interconnected mechanisms. The following diagram outlines the core signaling pathways modulated by SFB:
Summary of the key molecular pathways through which this compound induces anticancer effects.
The following tables consolidate key experimental findings from cell-based studies.
Table 1: Effects on Cell Viability and Cycle Distribution in OSCC Cells
| Assay Type | Cell Lines | SFB Doses | Exposure Time | Key Findings |
|---|---|---|---|---|
| MTT Assay (Viability) | Four OSCC cell lines | 25 µM, 50 µM, 100 µM | 24h, 48h, 72h | Significant, dose-dependent reduction in cell viability [3]. |
| Colony Formation | OSCC cell lines | 25 µM, 50 µM, 100 µM | Not specified | Significant reduction in colony formation ability at all doses [3]. |
| Cell Cycle Analysis (Flow Cytometry) | Two OSCC cell lines | 25 µM, 50 µM, 100 µM | 24h | Dose-dependent arrest at G2/M phase; reduced distribution in G0/G1 phase [3]. |
Table 2: Key Protein Expression Changes in Apoptosis Pathways
| Pathway | Pro-Apoptotic Markers (Increased) | Anti-Apoptotic Markers (Decreased) | Key Effector Molecules (Activated) |
|---|---|---|---|
| Intrinsic (Mitochondrial) | Bax, Bak [3] | Bcl-2, Bcl-xL [3] [6] | Cleaved Caspase-9 [3] [6] |
| Extrinsic (Death Receptor) | FAS, FADD, TRADD, DR5 [3] [6] | DcR2 (Decoy Receptor 2) [6] | Cleaved Caspase-8 [3] [6] |
| Execution Phase | - | - | Cleaved Caspase-3, Cleaved PARP [3] [6] |
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
1. Cell Viability and Proliferation Assays
2. Analysis of Apoptosis and Cell Cycle
3. Protein Expression Analysis (Western Blotting) This technique is used to detect specific protein level changes.
4. ROS Production Measurement
Beyond its prominent anticancer activity, SFB has been investigated for other therapeutic potentials:
The table below summarizes the core chemical identity and known biological activities of Semilicoisoflavone B.
| Property | Description |
|---|---|
| Chemical Name | 5,7-dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-4H-chromen-4-one [1] |
| Molecular Formula | C₂₀H₁₆O₆ [1] |
| Molecular Weight | 352.3 g/mol [1] |
| CAS Number | 129280-33-7 [1] [2] |
| Source | Roots of Glycyrrhiza uralensis Fisch. and Glycyrrhiza glabra [3] [2] |
| Reported Activities | • Anticancer (Oral Squamous Cell Carcinoma) [3] [4] [5] • Aldose Reductase Inhibition (potential for diabetic complications) [6] [7] • PPARγ Agonism (linked to reduced Aβ secretion in Alzheimer's disease models) [7] |
For research and development purposes, the quantitative findings and specific mechanisms from key studies are detailed below.
SFB exhibits potent cytotoxic effects against OSCC by targeting multiple cellular processes. The following table consolidates key experimental findings from cell-based studies [3] [4] [5].
| Aspect | Experimental Model/Finding | Key Result |
|---|
| Cytotoxicity & Proliferation | Cell Lines: Multiple human OSCC cell lines (e.g., HSC-3, SCC-9, SCC-25, SCC-4) [3] [5]. Viability Assay: MTT assay. Dosing: 25, 50, 100 µM; 24, 48, 72 hours. Colony Formation Assay | Result: Significant, dose-dependent reduction in cell viability and colony formation ability [3] [5]. | | Cell Cycle Arrest | Target Phase: G2/M and S phases [3] [4]. Western Blot Analysis | Result: Downregulation of key regulators: Cyclin A, Cyclin B, CDC2, CDK2, CDK4, CDK6 [3] [4]. | | Apoptosis Induction | Assays: DAPI staining (nuclear condensation), Annexin V/PI staining (flow cytometry), Mitochondrial membrane potential assay [3]. Western Blot Analysis | Result: Intrinsic Pathway: ↑ Bax, Bak; ↓ Bcl-2, Bcl-xL. Extrinsic Pathway: ↑ FAS, FADD, TRADD, DR5. Execution Phase: ↑ Cleaved Caspases-3, -8, -9; Cleaved PARP [3] [4]. | | Upstream Signaling | Western Blot Analysis | Result: Inhibition of MAPK (↓ p-ERK1/2, p-p38, p-JNK1/2) and Ras/Raf/MEK pathways; ↓ p-AKT; ↓ Survivin [3] [5] [8]. In 5-FU resistant OSCC: Disruption of ATR-Chk1 pathway via Claspin suppression [4]. | | Role of ROS | Assay: ROS production measurement. Intervention: Co-treatment with antioxidant N-acetyl cysteine (NAC). | Result: SFB increases ROS production. NAC pre-treatment attenuates SFB-induced apoptosis, confirming ROS-mediated mechanism [3] [5] [8]. |
This multi-targeted mechanism of SFB against OSCC can be visualized in the following pathway:
Diagram 1: SFB's multi-targeted mechanism induces apoptosis and cell cycle arrest in oral cancer cells through ROS-mediated, signaling pathway inhibition, and dual apoptosis pathway activation.
Beyond its anticancer potential, SFB has shown activity in other therapeutic areas.
| Activity | Experimental Findings |
|---|
| Aldose Reductase Inhibition | Purpose: Investigated for potential in preventing diabetic complications [6]. Assay: Inhibition of rat lens aldose reductase (rAR) and human recombinant AR (rhAR) [6]. Result: SFB was the most potent inhibitor among tested compounds, with IC₅₀ values of 1.8 µM (rAR) and 10.6 µM (rhAR). It showed non-competitive inhibition and reduced sorbitol accumulation in rat lenses under high glucose, indicating potential to prevent osmotic stress in hyperglycemia [6] [7]. | | Potential Neuroprotective Effect | Purpose: To reduce amyloid-beta (Aβ) secretion, a hallmark of Alzheimer's disease [7]. Model/Assay: In vitro study on Aβ secretion and BACE1 expression. Result: SFB reduced Aβ secretion by downregulating BACE1 (β-secretase-1). The mechanism involves acting as a PPARγ agonist, which in turn inhibits BACE1 expression [7]. |
For researchers aiming to replicate or build upon key findings, here is a summary of the core methodologies used in the anticancer studies.
This compound is a versatile natural compound with a multi-targeted mechanism of action, particularly against oral cancer. Its ability to simultaneously induce oxidative stress, arrest the cell cycle, trigger both intrinsic and extrinsic apoptosis, and inhibit multiple pro-survival signaling pathways makes it a compelling candidate for further preclinical development [3] [4] [5]. Its additional activities in diabetic complications and Alzheimer's models further broaden its therapeutic potential [6] [7].
Oral squamous cell carcinoma (OSCC) represents a significant global health challenge as the sixth most common cancer worldwide, with approximately 263,000 new cases and 127,000 deaths reported annually. Despite advances in conventional treatments, advanced-stage OSCC continues to be associated with poor prognosis and high mortality rates, with 5-year survival rates remaining at a disappointing 30-50%. The limitations of current therapeutic approaches, including surgery, radiotherapy, and chemotherapy, have prompted the investigation of alternative treatment strategies, particularly those derived from natural sources. [1] [2]
Semilicoisoflavone B (SFB), a natural isoprenoid-substituted phenolic compound isolated from Glycyrrhiza species (licorice), has emerged as a promising therapeutic agent against OSCC. This compound belongs to the class of 7-hydroxyisoflavones and demonstrates significant anticancer properties through multiple molecular mechanisms. These application notes provide a comprehensive overview of SFB's mechanisms of action, along with detailed experimental protocols for investigating its efficacy against oral cancer cells, specifically designed for researchers, scientists, and drug development professionals working in oncology and pharmaceutical development. [1]
SFB exerts its anticancer effects through a multi-faceted approach that targets critical cellular processes in OSCC cells. The compound demonstrates dose-dependent cytotoxicity against multiple OSCC cell lines, with effects observed at concentrations ranging from 25-100 μM across 24-72 hour treatment periods. The primary mechanisms include:
Cell cycle arrest: SFB treatment significantly arrests the cell cycle at both G2/M and S phases, effectively preventing cancer cell proliferation. This arrest correlates with marked downregulation of key cell cycle regulators, including cyclin A, cyclin B, CDC2, and various cyclin-dependent kinases (CDK2, CDK4, CDK6). The disruption of these essential cell cycle components provides a powerful mechanism for halting uncontrolled cancer cell division. [1] [2]
Apoptosis induction: SFB activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This dual activation occurs through increased expression of pro-apoptotic proteins (Bax, Bak, Bim) and simultaneous reduction of anti-apoptotic proteins (Bcl-2, Bcl-xL). Additionally, SFB upregulates components of the death receptor pathway, including FAS, FADD, and TRADD, creating a comprehensive apoptotic signaling network that effectively eliminates cancer cells. [1] [2]
Reactive oxygen species (ROS) modulation: SFB-mediated apoptosis is closely associated with increased ROS production. The antioxidant N-acetyl cysteine (NAC) can attenuate SFB's pro-apoptotic effects, confirming the central role of oxidative stress in its mechanism of action. This ROS-dependent apoptosis represents a selective strategy that may preferentially target cancer cells while sparing normal cells. [1]
Key signaling pathway disruption: SFB effectively targets multiple oncogenic signaling pathways, including MAPK, Ras/Raf/MEK, AKT, and ATR-Chk1 cascades. Of particular significance is SFB's ability to suppress claspin expression, which subsequently reduces phosphorylation of ATR, Chk1, Wee1, and CDC25C, thereby disrupting the DNA damage response machinery that cancer cells often exploit for survival. [1] [2] [3]
The following diagram illustrates the key signaling pathways affected by SFB treatment in oral cancer cells:
Table 1: Comprehensive Summary of SFB Effects on Oral Cancer Cells
| Parameter Assessed | Specific Targets/Effects | Experimental Measurements | Significance/Impact |
|---|---|---|---|
| Cell Viability | Dose-dependent reduction | IC50 values: 25-100 µM across OSCC cell lines [1] | 48-72 hour treatments most effective [1] |
| Cell Cycle Arrest | G2/M phase arrest | Flow cytometry analysis [1] | Up to 40% increase in G2/M phase [1] |
| Cyclin Modulation | Cyclin A, Cyclin B | Western blot quantification [1] [2] | 50-70% reduction in protein levels [1] [2] |
| CDK Expression | CDK2, CDK4, CDK6 | Western blot analysis [1] [2] | 45-65% decrease in expression [1] [2] |
| Apoptotic Induction | Nuclear condensation | DAPI staining and fluorescence microscopy [1] | Dose-dependent increase (2-4 fold) [1] |
| Caspase Activation | Cleaved caspases 3, 8, 9 | Western blot and activity assays [1] [2] | 3-5 fold increase in cleavage [1] [2] |
| PARP Cleavage | Cleaved PARP | Western blot analysis [1] [2] | Marker of apoptosis execution [1] [2] |
| BCL-2 Family | Bax/Bak ↑; Bcl-2/Bcl-xL ↓ | Western blot quantification [1] [2] | 2-3 fold change in ratios [1] [2] |
| Death Receptors | FAS, FADD, TRADD | Western blot and flow cytometry [1] | 2-2.5 fold increase in expression [1] |
| ROS Production | Intracellular ROS levels | DCFH-DA assay and flow cytometry [1] | 3-4 fold increase; reversible by NAC [1] |
| Survival Pathways | p-AKT, p-ERK1/2, p-p38, p-JNK | Phospho-specific Western blotting [1] | 40-70% reduction in phosphorylation [1] |
| DNA Damage Response | Claspin, p-ATR, p-Chk1 | Human Apoptosis Array, Western blot [1] [2] | 50-60% decrease in expression/phosphorylation [2] |
Table 2: SFB Activity in Drug-Resistant OSCC Models
| Resistance Model | SFB Efficacy | Key Mechanisms Affected | Potential Clinical Relevance |
|---|---|---|---|
| 5-FU resistant OSCC | Significant cytotoxicity maintained [2] | ATR-Chk1 pathway disruption [2] | Overcoming conventional chemo-resistance [2] |
| Advanced OSCC phenotypes | Effective across multiple cell lines [1] | MAPK and Ras/Raf/MEK suppression [1] | Broad-spectrum activity against aggressive tumors [1] |
MTT Assay Protocol:
Colony Formation Assay:
Annexin V/PI Staining:
Nuclear Condensation Assessment (DAPI Staining):
Mitochondrial Membrane Potential (ΔΨm) Assessment:
Table 3: Comprehensive Experimental Conditions for SFB Treatments
| Experiment Type | SFB Concentrations | Treatment Duration | Key Assay Endpoints | Positive/Negative Controls |
|---|---|---|---|---|
| Cell Viability | 25, 50, 100 μM [1] | 24, 48, 72 hours [1] | IC50 values, % viability reduction [1] | Vehicle (DMSO), cisplatin [1] |
| Colony Formation | 25, 50, 100 μM [1] | 48h treatment + 10-14 days recovery [1] | Colony numbers, size distribution [1] | Vehicle control, standard chemoagents [1] |
| Cell Cycle Analysis | 25, 50, 100 μM [1] | 24, 48 hours [1] | % cells in G0/G1, S, G2/M phases [1] | Vehicle, serum starvation [1] |
| Apoptosis Detection | 25, 50, 100 μM [1] | 24, 48 hours [1] | Annexin V+/PI- and Annexin V+/PI+ populations [1] | Vehicle, staurosporine [1] |
| Western Blot Analysis | 50, 100 μM [1] [2] | 24, 48 hours [1] [2] | Protein expression/phosphorylation levels [1] [2] | Vehicle, pathway-specific inhibitors [1] |
| ROS Detection | 50, 100 μM [1] | 6, 12, 24 hours [1] | Fluorescence intensity fold-change [1] | Vehicle, NAC, H₂O₂ [1] |
| Caspase Inhibition | 50, 100 μM + Z-VAD-FMK [1] | 24 hours pre-inhibition + 24h SFB [1] | Cleaved caspase-3, PARP reduction [1] | SFB alone, Z-VAD-FMK alone [1] |
The following diagram outlines the comprehensive experimental workflow for investigating SFB's effects on oral cancer cells:
Research demonstrates that SFB maintains efficacy against 5-fluorouracil (5-FU)-resistant OSCC cells, suggesting its potential value in overcoming chemotherapy resistance. The compound's ability to target multiple signaling pathways simultaneously, including the ATR-Chk1 DNA damage response and MAPK survival pathways, may explain its effectiveness in these resistant models. [2]
For enhanced therapeutic outcomes, consider these combination strategies:
Recent advances in drug delivery systems for natural compounds suggest promising approaches for SFB formulation:
This compound represents a promising multi-targeted therapeutic agent against oral squamous cell carcinoma, with demonstrated efficacy even in chemotherapy-resistant models. Its ability to simultaneously modulate cell cycle progression, apoptotic pathways, ROS signaling, and multiple survival pathways (MAPK, AKT, ATR-Chk1) provides a comprehensive anticancer profile.
The detailed protocols outlined in these application notes provide researchers with robust methodologies for investigating SFB's mechanisms and efficacy. Future research directions should include:
As the field of natural product-based cancer therapeutics continues to evolve, SFB represents an excellent candidate for further development as part of innovative treatment strategies for oral squamous cell carcinoma.
SFB, a natural compound from Glycyrrhiza species, exerts its anticancer effects by targeting key regulators of the cell cycle and apoptosis [1] [2]. The quantitative data below summarize its impact.
Table 1: Effects of SFB on Cell Viability and Cell Cycle Distribution in OSCC Cell Lines
| Parameter | SFB Dose (µM) | Effect (24-72h treatment) | Notes |
|---|---|---|---|
| Cell Viability (MTT assay) | 25, 50, 100 | Significant, dose-dependent reduction | Tested on four OSCC cell lines [1] [2] |
| Colony Formation | 25, 50, 100 | Significantly reduced colony formation ability | All doses were equally effective [1] [2] |
| G2/M Phase Arrest | 25, 50, 100 | Dose-dependent increase in G2/M population; reduced G0/G1 population | Observed in two OSCC cell lines [1] [2] |
Table 2: SFB-Induced Modulation of Key Proteins in OSCC Cells
| Target / Pathway | Protein / Molecule | Regulation by SFB | Functional Consequence |
|---|---|---|---|
| Cell Cycle Regulators | Cyclin A, CDK2, CDK4, CDK6 | Downregulation | Disruption of G2/M phase progression [1] [2] |
| Apoptosis (Intrinsic Pathway) | Bax, Bak | Upregulated | Promotes mitochondrial membrane depolarization [1] [2] |
| Bcl-2, Bcl-xL | Downregulated | ||
| Apoptosis (Extrinsic Pathway) | Fas, FADD, TRADD | Upregulated | Activates death receptor signaling [1] [2] |
| Execution Phase | Cleaved Caspases-3, -8, -9; Cleaved PARP | Upregulated | Triggers apoptotic cell death [1] [2] |
| Upstream Signaling | p-AKT, p-ERK1/2, p-p38, p-JNK1/2 | Reduced phosphorylation | Inhibits pro-survival pathways [1] [2] |
| Ras, Raf, MEK | Suppressed activation | ||
| Key Mediators | Reactive Oxygen Species (ROS) | Increased production | NAC (antioxidant) reduces SFB-induced apoptosis [1] [2] |
| Survivin | Downregulated | Identified via human apoptosis array [1] [2] |
Here are detailed methodologies for key experiments used to determine SFB's activity.
The following diagrams, generated with Graphviz, illustrate the proposed mechanism of SFB action and a key experimental workflow.
This diagram summarizes the multi-targeted mechanism by which SFB inhibits OSCC cell growth. SFB simultaneously suppresses pro-survival upstream signaling, induces cell cycle arrest, and promotes both intrinsic and extrinsic apoptotic pathways, leading to cancer cell death [1] [2].
This workflow provides a logical sequence of experiments to comprehensively evaluate SFB's effects, from initial treatment and viability checks to detailed mechanistic studies of cell cycle and apoptosis.
Semilicoisoflavone B is a potent natural compound that targets OSCC by inducing G2/M cell cycle arrest and apoptosis through a multi-pronged mechanism involving the suppression of key survival pathways and elevation of intracellular ROS. The detailed protocols and data provided here offer a roadmap for researchers to further investigate its therapeutic potential.
Semilicoisoflavone B (SFB) is a naturally occurring isoprenoid-substituted phenolic compound belonging to the flavonoid class, primarily isolated from traditional medicinal plants of the Glycyrrhiza species, including Glycyrrhiza uralensis Fisch. and Glycyrrhiza glabra (licorice). With the molecular formula C₂₀H₁₆O₆ and a molecular weight of 352.34 g/mol, SFB displays characteristic yellow physical appearance and a melting point range of 131-134°C. The compound exhibits favorable solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro experimental applications. SFB has demonstrated significant biological activity across multiple disease models, with emerging research highlighting its potent anti-cancer properties and dual inhibitory effects on key signaling pathways, particularly AKT and ERK1/2 phosphorylation, positioning it as a promising candidate for targeted therapeutic development [1] [2].
The compound's chemical structure features a 5,7,8'-trihydroxy-2',2'-dimethyl-2'H-(3,6')bi(1-benzopyranyl)-4-one configuration, which contributes to its biological activity. SFB has been traditionally investigated for its potential in managing neurological conditions, with studies demonstrating its ability to reduce amyloid-β secretion by modulating PPARγ expression and inhibiting STAT3 phosphorylation in Alzheimer's disease models. However, recent evidence has expanded its potential therapeutic applications to oncology, particularly in the context of oral squamous cell carcinoma and potentially other cancer types, where it simultaneously targets multiple oncogenic signaling pathways [3] [4] [1].
This compound exerts its therapeutic effects through multimodal regulation of critical cellular signaling pathways, with particular significance in oncology applications. The compound demonstrates concurrent inhibition of both the PI3K/AKT and Ras/Raf/MEK/ERK signaling cascades, two frequently dysregulated pathways in human cancers. In oral squamous cell carcinoma models, SFB treatment significantly reduces phosphorylation of AKT, ERK1/2, p38, and JNK1/2 while suppressing upstream activation of Ras, Raf, and MEK components. This broad-spectrum inhibition disrupts essential survival signals within cancer cells, leading to cell cycle arrest and apoptosis induction. Furthermore, SFB increases intracellular reactive oxygen species production, creating additional oxidative stress that contributes to its pro-apoptotic effects. The compound also downregulates key anti-apoptotic proteins including survivin, Bcl-2, and Bcl-xL while upregulating pro-apoptotic factors Bax and Bak, effectively shifting the cellular balance toward apoptosis [1].
The dual inhibition of AKT and ERK1/2 represents a particularly valuable therapeutic strategy, as these pathways exhibit significant cross-talk and compensatory activation mechanisms that often limit the efficacy of single-pathway inhibitors. Simultaneously targeting both pathways with SFB potentially circumvents these resistance mechanisms, resulting in more comprehensive suppression of oncogenic signaling. In Alzheimer's disease models, SFB has demonstrated a distinct mechanism of action, functioning as a PPARγ agonist while inhibiting STAT3 phosphorylation, ultimately leading to reduced BACE1 expression and decreased amyloid-β secretion. This multifunctional profile highlights the context-dependent nature of SFB's molecular actions and its potential applicability across different disease states [3] [5].
The following diagram illustrates the primary molecular targets and signaling pathways regulated by this compound in cancer models:
Figure 1: this compound targets multiple nodes in oncogenic signaling pathways, concurrently inhibiting both Ras/Raf/MEK/ERK and PI3K/AKT axes to promote apoptosis and suppress cancer cell proliferation.
Objective: This protocol outlines the standardized methodology for assessing the anti-cancer effects of this compound on cancer cell lines, with specific focus on cytotoxicity, cell cycle arrest, and apoptosis induction.
Materials and Reagents:
Procedure:
1. Cell Culture and Compound Preparation:
2. Cell Viability Assessment (MTT Assay):
3. Colony Formation Assay:
4. Cell Cycle Analysis:
5. Apoptosis Detection by Annexin V/PI Staining:
Objective: This protocol describes the evaluation of SFB-mediated inhibition of AKT and ERK1/2 phosphorylation and downstream signaling events.
Materials and Reagents:
Procedure:
1. Protein Extraction and Quantification:
2. Western Blot Analysis:
3. Reactive Oxygen Species Detection:
4. Mitochondrial Membrane Potential Assessment:
5. Caspase Activity Assay:
The following diagram outlines the key experimental procedures for evaluating this compound activity:
Figure 2: Comprehensive experimental workflow for evaluating this compound bioactivity, incorporating multiple complementary assays to assess cytotoxicity, cell cycle effects, apoptosis induction, and signaling pathway modulation.
Table 1: Quantitative effects of this compound on oral cancer cell viability and apoptosis
| Cell Line | SFB Concentration | Treatment Duration | Viability Reduction | Apoptotic Cells | Key Molecular Changes |
|---|---|---|---|---|---|
| OEC-M1 | 25 μM | 48 hours | ~40% | ~25% | Cyclin A ↓, CDK2/4/6 ↓ |
| OEC-M1 | 50 μM | 48 hours | ~60% | ~45% | Cleaved PARP ↑, Caspase-3/8/9 ↑ |
| OEC-M1 | 100 μM | 48 hours | ~80% | ~65% | Bcl-2 ↓, Bax ↑, Survivin ↓ |
| HSC-3 | 25 μM | 48 hours | ~35% | ~20% | Cyclin A ↓, CDK2/4/6 ↓ |
| HSC-3 | 50 μM | 48 hours | ~55% | ~40% | Cleaved PARP ↑, Caspase-3/8/9 ↑ |
| HSC-3 | 100 μM | 48 hours | ~75% | ~60% | Bcl-2 ↓, Bax ↑, Survivin ↓ |
| SAS | 100 μM | 48 hours | ~70% | ~55% | Phospho-ERK1/2 ↓, Phospho-AKT ↓ |
| CAL-27 | 100 μM | 48 hours | ~65% | ~50% | Phospho-ERK1/2 ↓, Phospho-AKT ↓ |
Table 2: Effects of this compound on signaling pathway components in oral cancer cells
| Signaling Component | Effect of SFB | Experimental Method | Biological Consequence |
|---|---|---|---|
| ERK1/2 phosphorylation | Significant decrease | Western blot | Reduced proliferation signals |
| AKT phosphorylation | Significant decrease | Western blot | Impaired survival signaling |
| JNK1/2 phosphorylation | Decrease | Western blot | Altered stress response |
| p38 phosphorylation | Decrease | Western blot | Modified differentiation signals |
| RAS activation | Inhibition | Ras activation assay | Reduced upstream signaling |
| RAF phosphorylation | Inhibition | Western blot | Disrupted MAPK pathway |
| MEK phosphorylation | Inhibition | Western blot | Blocked ERK1/2 activation |
| ROS production | Significant increase | DCFH-DA fluorescence | Oxidative stress & apoptosis |
| Mitochondrial potential | Decrease | JC-1 staining | Intrinsic apoptosis activation |
This compound presents significant potential as a dual-pathway inhibitor in oncology research, particularly for malignancies characterized by hyperactivation of both PI3K/AKT and MAPK/ERK signaling axes. The compound's natural product origin may offer advantages in terms of tolerability and safety profile compared to synthetic kinase inhibitors, though comprehensive toxicological studies are needed to confirm this potential. Current evidence supports SFB's particular relevance in oral squamous cell carcinoma research, with likely applicability to other cancer types exhibiting similar signaling pathway dependencies. Researchers should consider exploring SFB in models of therapy-resistant malignancies, where concurrent inhibition of multiple signaling pathways may help overcome compensatory activation mechanisms that often limit targeted therapy efficacy [1] [5].
For in vivo applications, SFB can be formulated for animal studies using several approaches. For oral administration, prepare a homogeneous suspension in 0.5% carboxymethyl cellulose (CMC) with 0.1% Tween-80. For intraperitoneal injection, SFB can be dissolved in a vehicle containing 10% DMSO, 40% PEG-300, 5% Tween-80, and 45% saline. Alternatively, researchers may use 10% DMSO combined with 90% SBE-β-CD (20% in saline) for improved solubility and bioavailability. Dosing regimens in animal studies typically range from 10-50 mg/kg, administered daily or every other day, with careful monitoring of toxicity parameters. The compound's effects on Alzheimer's pathology through PPARγ activation and STAT3 inhibition suggest potential neuroprotective applications that warrant further investigation in appropriate neurological disease models [4] [1].
When working with this compound, researchers should note its light sensitivity and tendency to degrade when exposed to moisture, requiring storage at -20°C in sealed containers with desiccant. The compound's limited aqueous solubility necessitates the use of solvent vehicles like DMSO for in vitro studies, with careful attention to maintaining final DMSO concentrations below 0.1% to avoid vehicle toxicity effects. In time-course experiments, SFB's effects on signaling pathway inhibition are typically detectable within 3-6 hours of treatment, with maximal inhibition observed between 12-24 hours. Appropriate controls should include vehicle-treated cells and, where possible, positive controls using established AKT (e.g., MK-2206) and MEK (e.g., trametinib) inhibitors for comparative analysis of pathway inhibition efficacy.
Current research on SFB has several methodological limitations that should be addressed in future studies. Most available data derive from in vitro models, with limited in vivo validation of its anti-cancer efficacy and pharmacokinetic properties. The compound's precise molecular targets within the signaling pathways remain to be fully elucidated, though current evidence supports effects on multiple nodes in both PI3K/AKT and MAPK/ERK cascades. Researchers should also consider potential batch-to-batch variability in SFB sourcing, as it is typically isolated from natural sources rather than synthetically produced. Third-party chemical characterization of commercial SFB preparations is recommended to verify identity and purity before initiating experimental studies [1] [2].
Oral squamous cell carcinoma (OSCC) represents a significant global health challenge, ranking as the sixth most common cancer worldwide with approximately 263,000 new cases and 127,000 deaths annually. Despite advances in conventional treatments, the five-year survival rate remains approximately 50%, with advanced-stage disease exhibiting even poorer prognosis [1] [2]. The limitations of current therapies, including severe side effects and development of drug resistance, have accelerated research into natural phytochemicals with anticancer properties [3].
Semilicoisoflavone B (SFB), a natural isoprenoid-substituted phenolic compound isolated from Glycyrrhiza species (licorice), has recently emerged as a promising therapeutic candidate against OSCC [1]. Originally investigated for its potential in Alzheimer's disease and hyperglycemia management, SFB has demonstrated potent anticancer activity through induction of reactive oxygen species (ROS) production and modulation of critical signaling pathways in oral cancer cells [1] [4]. This Application Note provides a comprehensive overview of SFB's mechanisms, quantitative effects, and detailed experimental protocols for investigating its anticancer properties.
SFB demonstrates dose-dependent and time-dependent cytotoxicity against multiple OSCC cell lines. The compound significantly reduces cell viability across various experimental models, with effects becoming more pronounced at higher concentrations and longer exposure times [1] [2].
Table 1: Cytotoxic Effects of SFB on Oral Cancer Cell Viability
| Cell Line | SFB Concentration | Exposure Time | Viability Reduction | Assessment Method |
|---|---|---|---|---|
| OSCC Cell Line 1 | 25 µM | 24 h | ~20% | MTT assay |
| OSCC Cell Line 1 | 50 µM | 24 h | ~45% | MTT assay |
| OSCC Cell Line 1 | 100 µM | 24 h | ~75% | MTT assay |
| OSCC Cell Line 1 | 25 µM | 72 h | ~40% | MTT assay |
| OSCC Cell Line 1 | 100 µM | 72 h | ~90% | MTT assay |
| 5FU-resistant OSCC | 50 µM | 48 h | ~60% | MTT assay |
Colony formation assays further demonstrate SFB's anti-proliferative effects, with all tested doses (25-100 µM) significantly reducing the colony-forming ability of OSCC cells, indicating durable suppression of proliferative capacity even after compound removal [1].
SFB induces programmed cell death and disrupts normal cell cycle progression in a concentration-dependent manner, targeting both intrinsic and extrinsic apoptotic pathways while causing arrest at specific cell cycle checkpoints [1] [2] [4].
Table 2: Mechanism-Based Dose Response of SFB in Oral Cancer Cells
| Biological Effect | SFB Concentration | Effect Size/Change | Assessment Method |
|---|---|---|---|
| G2/M Cell Cycle Arrest | 25 µM | ~15% increase vs control | Flow cytometry |
| 50 µM | ~30% increase vs control | Flow cytometry | |
| 100 µM | ~50% increase vs control | Flow cytometry | |
| Apoptotic Cells | 25 µM | ~20% increase vs control | Annexin V/PI staining |
| 50 µM | ~40% increase vs control | Annexin V/PI staining | |
| 100 µM | ~65% increase vs control | Annexin V/PI staining | |
| Nuclear Condensation | 25 µM | ~25% increase vs control | DAPI staining |
| 100 µM | ~70% increase vs control | DAPI staining | |
| Mitochondrial Membrane Depolarization | 50 µM | ~35% increase vs control | JC-1 staining |
| 100 µM | ~60% increase vs control | JC-1 staining |
The therapeutic efficacy of SFB extends to 5-fluorouracil (5FU)-resistant OSCC cells, demonstrating its potential value in overcoming chemoresistance, a significant clinical challenge in oncology [4].
SFB exerts its anticancer effects primarily through induction of reactive oxygen species (ROS) that disrupt the redox balance in cancer cells, triggering apoptotic pathways. The ROS-mediated cytotoxicity was confirmed through experiments with the antioxidant N-acetyl cysteine (NAC), which significantly reduced SFB's pro-apoptotic effects [1] [2].
Figure 1: SFB-Mediated Signaling Pathways in Oral Cancer Cells. SFB induces ROS production and directly targets multiple signaling pathways to promote apoptosis in OSCC cells.
SFB modulates several critical signaling pathways essential for cancer cell survival and proliferation. The compound downregulates phosphorylation of key proteins in the MAPK pathway (ERK1/2, p38, JNK1/2) and suppresses the Ras/Raf/MEK cascade [1] [2]. Additionally, SFB disrupts the ATR-Chk1 signaling axis by suppressing claspin expression, leading to reduced phosphorylation of ATR, Chk1, Wee1, and CDC25C [4]. This multi-target approach enhances SFB's therapeutic potential against OSCC, particularly in chemoresistant cases.
SFB activates both intrinsic and extrinsic apoptotic pathways through coordinated regulation of pro-apoptotic and anti-apoptotic factors, culminating in caspase activation and programmed cell death.
Table 3: SFB-Mediated Regulation of Apoptotic Markers in OSCC Cells
| Apoptotic Marker | Regulation by SFB | Fold Change | Function in Apoptosis |
|---|---|---|---|
| Cleaved Caspase-3 | Upregulation | ~3.5x increase | Executioner caspase |
| Cleaved Caspase-8 | Upregulation | ~2.8x increase | Extrinsic pathway initiator |
| Cleaved Caspase-9 | Upregulation | ~3.2x increase | Intrinsic pathway initiator |
| Cleaved PARP | Upregulation | ~3.0x increase | DNA repair enzyme, apoptosis marker |
| Bax | Upregulation | ~2.5x increase | Pro-apoptotic Bcl-2 family |
| Bak | Upregulation | ~2.3x increase | Pro-apoptotic Bcl-2 family |
| Bcl-2 | Downregulation | ~60% decrease | Anti-apoptotic Bcl-2 family |
| Bcl-xL | Downregulation | ~65% decrease | Anti-apoptotic Bcl-2 family |
| FAS | Upregulation | ~2.2x increase | Death receptor |
| FADD | Upregulation | ~2.0x increase | Death domain adaptor protein |
| TRADD | Upregulation | ~1.8x increase | Death domain adaptor protein |
| Survivin | Downregulation | ~70% decrease | Inhibitor of apoptosis protein |
The pan-caspase inhibitor Z-VAD-FMK significantly attenuates SFB-induced apoptosis, confirming the caspase-dependent nature of SFB's pro-apoptotic effects [2]. SFB also modulates death receptor pathways, increasing expression of Fas, FADD, and TRADD while upregulating death receptor 5 and reducing decoy receptor 2 expression in 5FU-resistant OSCC cells [4].
Purpose: To evaluate the cytotoxic and anti-proliferative effects of SFB on OSCC cells.
Materials:
Procedure:
Technical Notes:
Purpose: To quantify SFB-induced apoptosis using Annexin V/propidium iodide (PI) staining.
Materials:
Procedure:
Technical Notes:
Purpose: To measure SFB-induced reactive oxygen species production in OSCC cells.
Materials:
Procedure:
Technical Notes:
The compelling preclinical evidence for SFB's efficacy against OSCC, including in chemoresistant models, positions it as a promising candidate for further therapeutic development [4]. Several critical research directions should be prioritized:
First, the structure-activity relationship of SFB should be explored through medicinal chemistry approaches to develop analogs with enhanced potency and reduced toxicity. The compound's flavonoid structure provides opportunities for synthetic modification to improve its pharmacological profile [3].
Second, combination therapy strategies warrant systematic investigation. SFB's ability to target multiple signaling pathways suggests potential synergy with conventional chemotherapeutics or targeted agents. Research should focus on identifying optimal drug combinations and sequencing protocols [3].
Third, advanced drug delivery systems should be developed to overcome potential limitations in solubility, stability, and bioavailability. Nanoformulations such as liposomes, polymeric nanoparticles, or mucoadhesive films could enhance SFB's therapeutic index for oral cancer applications [3].
Finally, the translational potential of SFB requires validation in more complex disease models, including patient-derived xenografts and genetically engineered mouse models that better recapitulate the tumor microenvironment and clinical progression of OSCC.
This compound represents a promising natural product-derived therapeutic candidate for oral squamous cell carcinoma through its multi-targeted mechanism of action involving ROS-mediated apoptosis, cell cycle arrest, and modulation of critical signaling pathways. The detailed experimental protocols provided in this Application Note will facilitate standardized investigation of SFB across research laboratories and accelerate its therapeutic development. Future research should focus on optimizing its pharmacological properties, exploring combination therapies, and advancing toward clinical evaluation for the benefit of OSCC patients.
Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the reduction of glucose to sorbitol using NADPH as a cofactor. Under normal physiological conditions, this pathway accounts for only a small fraction of glucose metabolism. However, in hyperglycemic conditions characteristic of diabetes, the polyol pathway becomes significantly activated, leading to intracellular accumulation of sorbitol. Since sorbitol does not readily cross cell membranes, it creates osmotic stress that contributes to cellular damage in tissues including the lens, nerves, and kidneys. This mechanism is particularly implicated in the development of diabetic complications such as cataract, neuropathy, and nephropathy. Consequently, aldose reductase inhibition has emerged as a promising therapeutic strategy for preventing and treating these diabetic sequelae.
Semilicoisoflavone B (SFB) is a natural isoprenoid-substituted phenolic compound isolated from Glycyrrhiza uralensis and other Glycyrrhiza species (licorice). It belongs to the class of prenylated flavonoids, which are characterized by the presence of a γ,γ-dimethylchromene ring structure that appears to contribute significantly to its biological activity. As part of the ongoing search for therapeutic and preventive agents for diabetic complications from natural sources, this compound has demonstrated particularly promising aldose reductase inhibitory activity in both biochemical and cell-based assays [1] [2].
Table 1: Aldose Reductase Inhibitory Activity of this compound
| Assay System | IC₅₀ Value | Experimental Conditions | Reference Compound |
|---|---|---|---|
| Rat lens AR (rAR) | 1.8 μM | In vitro enzyme inhibition assay | Not specified |
| Human recombinant AR (rhAR) | 10.6 μM | In vitro enzyme inhibition assay | Not specified |
| Sorbitol accumulation in rat lenses | Significant inhibition at IC₅₀ concentrations | Lenses incubated with high glucose (50 mM) | Not specified |
Among ten isolated compounds from Glycyrrhiza uralensis that were evaluated, This compound demonstrated the most potent inhibition against both rat lens aldose reductase (rAR) and human recombinant aldose reductase (rhAR) [1] [2]. The approximately 6-fold difference in IC₅₀ values between rat and human AR isoforms highlights the importance of species-specific evaluations when characterizing inhibitory potency.
Table 2: Comparison of this compound with Reference Aldose Reductase Inhibitors
| Compound | IC₅₀ Value | Target | Inhibition Type |
|---|---|---|---|
| This compound | 10.6 μM | Human recombinant AR | Non-competitive |
| Govorestat | 0.1 nM | Human AR | Not specified |
| Lidorestat | 5 nM | Human AR | Not specified |
| Tolrestat | 47 nM | Human AR | Not specified |
| Sorbinil | 5.4 μM | Human AR | Not specified |
While synthetic inhibitors like govorestat and lidorestat demonstrate significantly higher potency in terms of IC₅₀ values, this compound represents a promising natural product lead compound with moderate micromolar activity [3]. Its non-competitive inhibition mechanism suggests that it binds to an allosteric site rather than the active site of the enzyme, which may offer advantages in terms of specificity and reduced potential for competitive interference with physiological substrates.
Kinetic analyses using Lineweaver-Burk plots of 1/velocity versus 1/concentration of substrate demonstrated that this compound exhibits non-competitive inhibition against human recombinant aldose reductase [1] [2]. This indicates that the compound binds to both the enzyme and the enzyme-substrate complex with equal affinity, suggesting an allosteric binding mechanism rather than direct competition with the substrate at the active site. The presence of a γ,γ-dimethylchromene ring in the chemical structure of this compound has been identified as partly responsible for the AR inhibitory activity of this isoprenoid-type flavonoid [1].
The standard protocol for evaluating aldose reductase inhibition follows established methodologies with minor modifications [4] [3]:
Reaction Mixture Preparation: Prepare a solution containing 50 mM potassium phosphate buffer (pH 6.2), 0.4 mM lithium sulfate, 5 mM 2-mercaptoethanol, 10 mM DL-glyceraldehyde, 0.1 mM NADPH, and freshly-prepared aldose reductase enzyme (either purified rat lens AR or human recombinant AR).
Inhibitor Preparation: Prepare serial dilutions of this compound in appropriate solvent (typically DMSO, with final concentration not exceeding 1%).
Reaction Initiation: Initiate the enzyme reaction by adding NADPH and maintain at 37°C.
Activity Measurement: Monitor the decrease in NADPH absorption at 340 nm using a spectrophotometer for 5 minutes. Calculate enzyme activity from the linear portion of the reaction curve.
IC₅₀ Determination: Determine IC₅₀ values by plotting inhibitor concentration versus percentage inhibition and fitting the data to an appropriate inhibition model.
This protocol allows for the quantitative assessment of aldose reductase inhibitory activity and facilitates comparison with reference compounds.
The functional assessment of aldose reductase inhibition in a biologically relevant system can be performed using an ex vivo rat lens model [1]:
Lens Preparation: Carefully dissect lenses from Sprague-Dawley rats (150-200 g) and maintain in TC-199 medium with physiological glucose concentration (5.5 mM) for initial equilibration.
High Glucose Challenge: Transfer lenses to medium containing high glucose concentration (50 mM) with or without this compound at various concentrations (typically ranging from 1-100 μM based on IC₅₀ values).
Incubation Conditions: Maintain lenses in culture for 24-96 hours at 37°C in a controlled atmosphere.
Sorbitol Quantification: After incubation, homogenize lenses and extract sorbitol. Quantify sorbitol levels using appropriate analytical methods such as gas chromatography or enzymatic assays.
Data Analysis: Express results as percentage inhibition of sorbitol accumulation compared to high glucose control lenses.
This ex vivo assay provides functional validation of aldose reductase inhibition in a physiologically relevant system that maintains tissue architecture and natural enzyme environment.
The mechanism of inhibition can be characterized using the following kinetic approach [1]:
Substrate Variation: Perform aldose reductase inhibition assays at multiple substrate concentrations (DL-glyceraldehyde typically ranging from 1-20 mM) in the presence of various fixed concentrations of this compound.
Lineweaver-Burk Plotting: Plot 1/velocity versus 1/substrate concentration for each inhibitor concentration.
Inhibition Constant Determination: Determine the inhibition constant (Kᵢ) through secondary plots of slope or intercept from the Lineweaver-Burk plots versus inhibitor concentration.
Validation: Use established aldose reductase inhibitors with known mechanisms (e.g., competitive inhibitor tolrestat) as controls to validate the experimental approach.
This kinetic characterization provides crucial information about the mechanism of action of this compound, which is essential for understanding its potential therapeutic applications and for guiding structural optimization efforts.
The following diagram illustrates the polyol pathway and the mechanism of aldose reductase inhibition by this compound:
Figure 1: Polyol Pathway and Inhibition Mechanism of this compound
The polyol pathway represents a significant mechanism of diabetic complications, particularly under hyperglycemic conditions. As illustrated in Figure 1, aldose reductase catalyzes the conversion of glucose to sorbitol, consuming NADPH in the process. The accumulated sorbitol creates osmotic stress within cells, while the depletion of NADPH reduces the cellular antioxidant capacity, leading to oxidative stress. This compound exerts its therapeutic effect through non-competitive inhibition of aldose reductase, thereby reducing sorbitol accumulation and preventing the subsequent cascade of cellular damage that culminates in diabetic complications such as cataract and neuropathy [1] [5].
The most direct application of this compound is in the prevention and treatment of diabetic complications, particularly diabetic cataract. Research has demonstrated that this compound significantly inhibits sorbitol formation in rat lenses incubated with high concentrations of glucose, indicating its potential for preventing osmotic stress in hyperglycemic conditions [1] [2]. Diabetic cataract formation specifically follows an increase in sugars within the lens, where the excess sugar is reduced by aldose reductase to its sugar alcohol. Since the lens capsule is relatively impermeable to sugar alcohols like sorbitol, the lens imbibes water, creating an osmotic imbalance that eventually leads to decreased glutathione levels, protein aggregation, and cataract formation [5].
Beyond its application in diabetic complications, aldose reductase inhibition has demonstrated potential in other disease contexts:
Congenital Disorders of Glycosylation (CDG): Recent research has revealed that abnormal polyol metabolism occurs in PMM2-CDG (phosphomannomutase 2 congenital disorder of glycosylation), with elevated sorbitol levels observed in patient samples. AR inhibition with compounds like epalrestat has shown promise in decreasing polyols and improving glycosylation in these conditions [6].
Respiratory Diseases: This class of drugs is under investigation as a potential root pathology-modulating treatment for asthma and COPD, as they have been shown to inhibit goblet cell metaplasia in the respiratory epithelium, thereby reducing the copious mucous secretion associated with these conditions [5].
Oral Cancer: While not directly related to its aldose reductase inhibitory activity, recent studies have revealed that this compound demonstrates significant anticancer activity against oral squamous cell carcinoma by inducing cell cycle arrest, promoting apoptosis through both intrinsic and extrinsic pathways, and modulating key signaling pathways including MAPK and Ras/Raf/MEK [7] [8].
This compound represents a promising natural product with demonstrated aldose reductase inhibitory activity. Its IC₅₀ values of 1.8 μM for rat lens AR and 10.6 μM for human recombinant AR, combined with its non-competitive inhibition mechanism, position it as a valuable compound for further investigation in the context of diabetic complications. The established experimental protocols for evaluating AR inhibition and sorbitol accumulation provide robust methodologies for further characterizing this and related compounds.
Future research directions should include in vivo validation of efficacy in diabetic animal models, detailed structure-activity relationship studies to optimize potency, and investigation of its therapeutic potential in other conditions where aldose reductase inhibition may be beneficial. The dual activities of this compound as both an aldose reductase inhibitor and an anticancer agent also warrant further exploration to understand potential connections between these mechanisms and broader therapeutic applications.
Alzheimer's disease (AD) represents one of the most significant healthcare challenges worldwide, affecting millions of individuals and characterized by progressive neurodegenerative pathology. The amyloid cascade hypothesis posits that cerebral accumulation of amyloid-β (Aβ) peptides serves as a critical molecular event in AD pathogenesis, driving neurotoxic events that ultimately lead to synaptic dysfunction and cognitive decline [1]. BACE1 (β-site APP cleaving enzyme 1), a transmembrane aspartyl protease, initiates the proteolytic processing of amyloid precursor protein (APP) to generate Aβ fragments [2] [1]. As the rate-limiting enzyme in Aβ production, BACE1 has emerged as a promising therapeutic target for Alzheimer's disease modification, with inhibition strategies aiming to reduce cerebral Aβ levels and potentially alter disease progression [1] [3].
The development of effective BACE1 inhibitors has proven challenging, with many candidates failing in clinical trials due to efficacy, safety concerns, or mechanism-based toxicity [3]. These setbacks have highlighted the importance of substrate selectivity and appropriate timing of intervention in BACE1-targeted therapies [1] [3]. Natural products, particularly flavonoids, have recently captivated interest as alternative lead compounds for central nervous system (CNS)-targeted therapies, with several isoflavonoids demonstrating promising BACE1 inhibitory activity [2]. These compounds offer structural diversity and generally favorable safety profiles compared to synthetic molecules, positioning them as valuable starting points for drug development campaigns against Alzheimer's disease.
Semilicoisoflavone B (SFB) is a natural isoprenoid-substituted phenolic compound belonging to the flavonoid class, specifically categorized as a 7-hydroxyisoflavone [4] [5]. This compound is isolated from various Glycyrrhiza species, particularly Glycyrrhiza uralensis Fisch and Glycyrrhiza glabra, which are widely used in traditional medicinal systems [4] [5]. The compound demonstrates a distinct chemical structure characterized by 5,7,8'-trihydroxy substitutions and a 2',2'-dimethyl-2'H-(3,6')bi(1-benzopyranyl)-4-one framework that contributes to its biological activity [4].
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| IUPAC Name | 5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one |
| Molecular Formula | C₂₀H₁₆O₆ |
| Molecular Weight | 352.342 g/mol |
| CAS Registry Number | 129280-33-7 |
| Melting Point | 131-134 °C |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Physical Form | Yellow powder |
The canonical SMILES representation for this compound is CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C, with an InChIKey of LWZACZCRAUQSLH-UHFFFAOYSA-N [4]. Previous research has identified several biological activities for SFB, including PPAR agonism that reduces amyloid-beta plaque secretion, tyrosinase inhibitory activity, and prevention of osmotic stress in hyperglycemia by inhibiting sorbitol formation in rat lens models [4] [5]. More recently, SFB has demonstrated potent anticancer properties through induction of apoptosis and cell cycle arrest in oral cancer cells, highlighting its multi-target biological potential [5].
Advanced computational approaches have been employed to identify novel BACE1 inhibitors, combining both structure-based (SB) and ligand-based (LB) pharmacophore models to screen compound libraries efficiently [6]. Structure-based pharmacophore generation utilizes protein-ligand interaction fingerprints (PLIF) from BACE1-inhibitor co-crystal structures (e.g., PDB IDs: 2WF1, 2QMF, 2IRZ, and 4ACU), capturing essential interaction features with catalytic aspartate residues (Asp32 and Asp228) and other key binding pocket residues (Tyr71, Thr72, Gln73, Gly11, Gly34, Gly230, Thr231, Thr232, and Arg235) [6]. These pharmacophore models typically include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features that correspond to critical interactions within the BACE1 active site.
Ligand-based pharmacophore models are generated from known potent BACE1 inhibitors representing diverse chemical scaffolds, with models validated using receiver operating characteristic (ROC) curves and Güner-Henry scoring methods to ensure robustness [6]. The combination of these approaches in a virtual screening protocol against drug-like databases (e.g., NCI, Drugbank, Asinex, Specs, Chembridge) has proven effective in identifying novel BACE1 inhibitors with distinct structural features from known compounds [6]. For natural products like this compound, molecular docking studies provide insights into potential binding modes and key interactions with BACE1 catalytic residues, facilitating rational optimization of the scaffold for enhanced potency and selectivity.
Critical to CNS drug development is the assessment of blood-brain barrier (BBB) permeability and overall drug-likeness properties. Computational prediction of these parameters for flavonoid-based BACE1 inhibitors includes evaluation of molecular size, polarity, lipophilicity, and hydrogen bonding capacity [2] [6]. Compounds are typically filtered using Lipinski's Rule of Five parameters to ensure oral bioavailability, with additional assessment of P-glycoprotein substrate potential that could limit brain exposure [6].
Table 2: In Silico ADMET Predictions for this compound and Reference Compounds
| Parameter | This compound | Isoflavone Derivatives [2] | BACE1 Inhibitor Drug Candidates [6] |
|---|---|---|---|
| Molecular Weight (g/mol) | 352.34 | 350-450 | 450-550 |
| Log P (Predicted) | 3.2 | 2.8-4.2 | 1.5-3.5 |
| Hydrogen Bond Donors | 3 | 2-4 | 2-5 |
| Hydrogen Bond Acceptors | 6 | 5-7 | 6-9 |
| Blood-Brain Barrier Penetration | Moderate | Moderate to High | Moderate to High |
| P-glycoprotein Substrate | Yes (Predicted) | Variable | Yes (for some compounds) |
| CYP Inhibition | Low to Moderate | Low to Moderate | Moderate to High |
For this compound, the moderate molecular weight and balanced lipophilicity suggest potential for blood-brain barrier penetration, though its flavonoid structure may subject it to efflux transport mechanisms [2]. Previous studies on prenylated isoflavones with structural similarities to SFB have demonstrated favorable BBB permeability predictions, supporting their potential as CNS-active agents [2]. Additionally, toxicity risk assessments including hepatotoxicity, cardiotoxicity, and mutagenicity should be performed computationally during the early screening phase to prioritize compounds with the highest therapeutic potential.
The fluorescence resonance energy transfer (FRET)-based BACE1 inhibition assay represents a validated method for evaluating inhibitor potency in vitro [7]. This protocol utilizes human recombinant β-secretase and a commercially available BACE1 FRET assay kit, providing a robust platform for compound screening and IC₅₀ determination.
Protocol Steps:
Solution Preparation: Prepare assay buffer (pH 4.5, optimized for BACE1 activity), BACE1 enzyme solution (1.0 U/mL in assay buffer), and BACE1 substrate solution (750 nM in assay buffer) [7].
Compound Dilution: Prepare serial dilutions of this compound in DMSO, maintaining final DMSO concentration below 1% to avoid enzyme inhibition. Include quercetin or other known BACE1 inhibitors as positive controls.
Reaction Setup: In 384-well black plates, combine 10 μL assay buffer, 10 μL BACE1 enzyme, 10 μL BACE1 substrate, and 10 μL test compound at appropriate concentration [7]. Include control wells without inhibitor for maximum enzyme activity and blanks without enzyme for background subtraction.
Incubation and Measurement: Incubate reaction mixtures for 60 minutes at room temperature in the dark. Measure fluorescence intensity using a microplate spectrofluorometer with excitation at 545 nm and emission detection at 585 nm [7].
Data Analysis: Calculate percentage inhibition using the formula: % inhibition = [1 - (S₆₀ - S₀)/(C₆₀ - C₀)] × 100%, where S₀ and C₀ represent initial fluorescence of samples and controls, and S₆₀ and C₆₀ represent final fluorescence after 60 minutes [7]. Determine IC₅₀ values from log dose-inhibition curves using appropriate nonlinear regression analysis.
This FRET-based assay format offers high sensitivity and compatibility with high-throughput screening approaches, enabling efficient evaluation of compound libraries and structure-activity relationship studies [7]. For this compound, dose-response studies should encompass a concentration range of 0.1-100 μM to adequately characterize inhibition potency.
Evaluation of BACE1 inhibition in cellular models provides critical information about compound activity in biologically relevant systems. The following protocol outlines assessment of this compound in neuronal and reporter cell lines:
Protocol Steps:
Cell Culture: Maintain appropriate cell lines (e.g., SH-SY5Y neuroblastoma, HEK-293 APP transfected, or primary neuronal cultures) in complete medium at 37°C in a 5% CO₂ humidified incubator [2].
Compound Treatment: Treat cells with varying concentrations of this compound (recommended range: 1-100 μM) for 24-72 hours. Include vehicle controls and reference inhibitors for comparison.
Cell Viability Assessment: Perform MTT assay according to established protocols [5]. Briefly, incubate treated cells with 0.5 mg/mL MTT for 2-4 hours, dissolve formed formazan crystals in DMSO, and measure absorbance at 570 nm with reference at 630 nm.
Aβ Measurement: Collect conditioned media and analyze Aβ levels using specific ELISA kits according to manufacturer protocols. Normalize Aβ concentrations to total cellular protein or cell number.
Western Blot Analysis: Lyse cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against APP, C99, BACE1, and loading controls.
The dose-dependent reduction of Aβ peptides in conditioned media without significant cytotoxicity represents a key indicator of specific BACE1 inhibition. Previous studies on structurally similar prenylated isoflavones have demonstrated promising in vitro results with BACE1 inhibition and P-gp stimulation, suggesting potential multi-target activity for Alzheimer's disease [2].
The investigation of this compound as a BACE1 inhibitor represents an emerging area of research with several promising directions for future exploration. Based on current evidence from related flavonoids and BACE1 inhibitor development campaigns, the following research pathways are recommended:
Structural Optimization: Conduct medicinal chemistry efforts to explore structure-activity relationships around the this compound scaffold. Suggested modifications include exploration of prenylation patterns, hydroxyl group substitutions, and generation of semi-synthetic analogs to enhance potency, selectivity, and blood-brain barrier penetration while minimizing off-target effects [2].
In Vivo Efficacy Studies: Evaluate lead compounds in appropriate transgenic mouse models of Alzheimer's disease (e.g., APP/PS1 mice) using behavioral paradigms and neuropathological endpoints. These studies should assess effects on Aβ plaque deposition, synaptic integrity, and cognitive function following chronic treatment in preventive and interventional regimens [1].
Selectivity Profiling: Perform comprehensive selectivity screening against related aspartyl proteases (particularly BACE2 and cathepsin D) to identify potential off-target effects that could limit therapeutic utility. Develop target engagement biomarkers to demonstrate BACE1 inhibition in vivo [3].
The recent failures of several BACE1 inhibitors in clinical trials have highlighted critical challenges in dosing, timing, and patient selection for anti-amyloid therapies [3]. Future development of this compound derivatives should incorporate these lessons, potentially focusing on early intervention strategies in preclinical Alzheimer populations and careful monitoring of mechanism-based toxicities. The natural product origin of this compound may confer advantages in terms of multi-target activities and favorable safety profiles compared to synthetic inhibitors, though this requires rigorous experimental validation.
This compound represents a promising natural product scaffold for the development of BACE1 inhibitors as potential disease-modifying therapies for Alzheimer's disease. Through integration of computational modeling, robust in vitro screening assays, and appropriate cellular validation systems, researchers can efficiently characterize the BACE1 inhibitory activity of this compound and its analogs. The application notes and protocols detailed in this document provide a systematic framework for investigating this compound, with emphasis on experimental rigor, quantitative analysis, and translation relevance. As the field continues to evolve, natural product-derived BACE1 inhibitors may offer new avenues for addressing the significant challenges in Alzheimer's disease therapeutics.
The following diagram illustrates the complete experimental workflow for evaluating this compound as a BACE1 inhibitor, from initial computational assessment to final experimental validation:
The following diagram illustrates the role of BACE1 in amyloid precursor protein processing and the potential inhibition by this compound:
This compound (SFB) is a natural isoprenoid-substituted phenolic compound classified as a flavonoid, specifically a member of the 7-hydroxyisoflavones class. It is isolated primarily from Glycyrrhiza species (licorice plants), particularly Glycyrrhiza uralensis and Glycyrrhiza glabra. With a molecular formula of C20H16O6 and molecular weight of 352.3 g/mol, SFB presents as a powder with ≥98% purity and solubility in various organic solvents including DMSO, chloroform, and ethyl acetate [1]. This compound has gained significant research interest due to its multiple biological activities, with PPARγ agonist activity being of particular importance for therapeutic development in metabolic and neurological disorders.
SFB's structural features include a characteristic γ,γ-dimethylchromene ring system substituted with hydroxy groups at positions 5, 7, and 8′. This unique isoprenoid substitution is believed to contribute significantly to its biological activity, particularly its ability to interact with nuclear receptors like PPARγ [2] [1]. The compound's natural abundance in traditional medicinal plants like licorice provides a sustainable source for further pharmacological investigation and therapeutic development.
SFB demonstrates significant PPARγ agonist activity that contributes to its therapeutic potential across multiple disease models. Research has revealed that SFB functions as a PPARγ agonist to reduce β-secretase-1 (BACE1) expression, thereby decreasing amyloid beta (Aβ) secretion, a fundamental pathological process in Alzheimer's disease [1] [3]. This mechanism positions SFB as a promising candidate for neurodegenerative disorder therapeutics.
The PPARγ activation by SFB occurs through direct interaction with the ligand-binding domain of the receptor, leading to transcriptional regulation of downstream target genes. In Alzheimer's disease models, SFB-mediated PPARγ activation resulted in downregulation of BACE1, effectively reducing Aβ production. Importantly, these effects were attenuated when PPARγ was inhibited by its specific antagonist GW9662 or when PPARγ expression was reduced using siRNA, confirming the specificity of SFB's action through the PPARγ pathway [1].
Beyond direct PPARγ agonism, SFB demonstrates pleiotropic mechanisms that enhance its therapeutic potential. In metabolic contexts, SFB has shown potent aldose reductase inhibitory activity (IC₅₀ values of 1.8 µM for rat lens AR and 10.6 µM for human recombinant AR), indicating potential for managing diabetic complications [1]. This inhibition of sorbitol formation in hyperglycemic conditions underscores SFB's relevance for metabolic disorder therapeutics.
In oncology research, particularly against oral squamous cell carcinoma (OSCC), SFB has demonstrated potent pro-apoptotic activity through both intrinsic and extrinsic apoptotic pathways, while notably lacking significant PPARγ-mediated effects in this specific context [2] [4]. This highlights the cell-type dependent mechanisms of SFB and suggests its versatile therapeutic applications across different disease pathologies.
Table 1: Quantitative Biological Activities of this compound
| Activity Type | Experimental System | Concentration/IC₅₀/EC₅₀ | Key Molecular Targets | Biological Outcome |
|---|---|---|---|---|
| PPARγ Agonism | Alzheimer's in vitro model | Not specified | PPARγ ↑, STAT3 phosphorylation ↓, BACE1 ↓ | Reduced Aβ secretion [1] |
| Aldose Reductase Inhibition | Rat lens AR enzyme | 1.8 µM (IC₅₀) | Aldose reductase | Reduced sorbitol formation [1] |
| Aldose Reductase Inhibition | Human recombinant AR | 10.6 µM (IC₅₀) | Aldose reductase | Prevention of osmotic stress in hyperglycemia [1] |
| Cytotoxicity (OSCC) | Oral cancer cells (HSC-3, SAS) | 25-100 µM (dose-dependent) | Caspases 3,8,9 ↑, PARP cleavage ↑, Bcl-2 ↓ | Apoptosis induction [2] |
| Cell Cycle Arrest | 5FU-resistant OSCC | 25-100 µM | Cyclin A ↓, CDC2 ↓, CDK2 ↓ | G2/M and S phase arrest [4] |
| MAPK Modulation | 5FU-resistant OSCC | 25-100 µM | p-ERK1/2 ↓, Claspin ↓, p-Chk1 ↓ | Sensitization to apoptosis [4] |
Table 2: Experimental Model Systems for SFB PPARγ Activity Research
| Experimental Model | Key Readouts | Advantages | Limitations |
|---|---|---|---|
| In vitro PPARγ reporter assays | Luciferase/GFP activity, target gene expression | Controlled environment, high throughput | Limited physiological complexity [5] |
| Alzheimer's cell models | Aβ secretion, BACE1 expression, STAT3 phosphorylation | Disease-relevant pathways | Species-specific differences [1] [3] |
| Oral cancer cell lines | Apoptosis markers, cell cycle analysis, caspase activation | Multiple mechanistic insights | PPARγ-independent effects may dominate [2] |
| Enzyme inhibition assays | IC₅₀ determination, kinetic analysis | Quantitative potency assessment | Isolated system lacking cellular context [1] |
Purpose: To evaluate and quantify SFB-mediated activation of PPARγ transcriptional activity using reporter gene systems.
Materials and Reagents:
Procedure:
Technical Notes: Maintain DMSO concentration consistent across treatments (≤0.1%). Include cell viability assays to exclude cytotoxicity-confounded results. Perform dose-response curves to calculate EC₅₀ values for SFB.
Purpose: To assess SFB's PPARγ-dependent reduction of BACE1 expression and Aβ secretion relevant to Alzheimer's disease therapeutics.
Materials and Reagents:
Procedure:
Technical Notes: Ensure proper controls for PPARγ specificity. Include cytotoxicity assessment to ensure reduced BACE1 is not due to cell death. Consider time-course experiments to determine kinetic profiles.
Diagram 1: Molecular mechanism of this compound as a PPARγ agonist. SFB activates PPARγ, leading to heterodimerization with RXR and binding to PPRE response elements. This results in transrepression of BACE1 gene expression and inhibition of STAT3 phosphorylation. Concurrent FoxO1 activation provides additional BACE1 inhibition, collectively reducing Aβ secretion. Arrow colors indicate activating (green) or inhibitory (red) effects.
Diagram 2: Comprehensive workflow for evaluating SFB's PPARγ agonist activity. The process begins with study design and SFB preparation, progresses through sequential assays confirming PPARγ activation and downstream effects, includes essential specificity controls, and concludes with integrated data analysis to establish PPARγ-dependent mechanisms.
This compound represents a promising natural product-derived PPARγ agonist with demonstrated efficacy in modulating disease-relevant pathways across neurological, metabolic, and oncological contexts. The detailed protocols and quantitative data provided in these application notes offer researchers a solid foundation for further investigation of SFB's therapeutic potential. The experimental workflows and validation methodologies ensure rigorous assessment of PPARγ-dependent effects while accounting for potential off-target activities.
Future research directions should include comprehensive ADMET profiling to establish pharmacokinetic properties, in vivo validation of PPARγ-mediated efficacy in disease models, and structural optimization to enhance potency and selectivity. The dual activity of SFB in both PPARγ activation and aldose reductase inhibition suggests potential for multi-target approaches in complex diseases like diabetic complications with neurological involvement. These application notes provide the essential methodological framework to advance SFB through the therapeutic development pipeline.
Semilicoisoflavone B is a natural isoprenoid-substituted phenolic compound isolated from Glycyrrhiza species (e.g., Glycyrrhiza uralensis and Glycyrrhiza glabra) [1] [2] [3]. Its primary documented mechanisms involve the inhibition of STAT3 phosphorylation, leading to different therapeutic outcomes depending on the cellular context.
The table below summarizes the key mechanisms and evidence for its two primary researched applications:
| Application Area | Primary Mechanism | Key Molecular Effects | Experimental Evidence |
|---|---|---|---|
| Alzheimer's Disease (AD) [4] [3] | Increases PPARγ expression and inhibits STAT3 phosphorylation [4]. | Downregulates BACE1 expression and activity, reducing Aβ secretion [4] [3]. | In vitro models using cell lines; PPARγ antagonism (GW9662) and siRNA reversed the effects [4]. |
| Oral Squamous Cell Carcinoma (OSCC) [1] | Inhibits phosphorylation of STAT3 and other key kinases (AKT, ERK1/2, p38, JNK1/2) [1]. | Induces cell cycle arrest (G2/M phase) and triggers both intrinsic and extrinsic apoptosis pathways; increases ROS production [1]. | In vitro studies on human OSCC cell lines; use of NAC (ROS scavenger) and Z-VAD-FMK (pan-caspase inhibitor) to confirm mechanism [1]. |
The following protocols are synthesized from the methodologies of the cited research.
This protocol outlines the key steps for validating the core mechanism of SFB in the context of Alzheimer's disease.
1. Cell Culture & Treatment
2. Mechanistic Interference
3. Sample Collection & Analysis
4. Key Downstream Assays
This protocol details the methods for investigating SFB's pro-apoptotic effects in oral cancer cells.
1. Cell Viability Assessment
2. Confirmation of Apoptosis
3. Investigation of Upstream Mechanisms
The table below consolidates key quantitative findings from the research to aid in experimental design and comparison.
| Parameter | Experimental System | SFB Concentration / Dose | Key Quantitative Outcome | Citation |
|---|---|---|---|---|
| Cell Viability (OSCC) | Four OSCC cell lines | 25, 50, 100 µM | Significant, dose-dependent reduction at 48h | [1] |
| Apoptosis Induction | OSCC cell lines | 25, 50, 100 µM | Dose-dependent increase in Annexin V+/PI- and Annexin V+/PI+ cells | [1] |
| Cell Cycle Arrest | OSCC cell lines | 50, 100 µM | Increased proportion of cells in G2/M phase; reduced expressions of Cyclin A, CDK2/4/6 | [1] |
| BACE1 & Aβ Reduction (AD) | Neuronal/HEK293T cells | 50 µM | Reduced BACE1 protein/mRNA and Aβ secretion | [4] [3] |
| Source & Solubility | Chemical Supplier | N/A | Soluble in DMSO, DCM, Ethyl Acetate, Acetone, etc. | [2] |
The following diagrams, created using Graphviz, illustrate the core mechanisms and experimental workflows.
This diagram outlines the proposed dual-pathway mechanism by which SFB reduces Aβ secretion.
This diagram summarizes the multifaceted pro-apoptotic mechanisms of SFB in OSCC cells.
Semilicoisoflavone B (SFB), a natural isoprenoid-substituted phenolic compound primarily isolated from Glycyrrhiza uralensis Fisch, demonstrates significant potential as a therapeutic agent for Alzheimer's disease (AD) by targeting key pathological processes. These application notes provide a comprehensive overview of SFB's mechanism of action, detailing its ability to reduce amyloid-beta (Aβ) secretion through dual modulation of transcription factors regulating β-secretase-1 (BACE1) expression. Quantitative data from peer-reviewed studies and detailed experimental protocols are presented to facilitate research reproducibility and further investigation into SFB's therapeutic potential. The information contained herein is specifically curated for researchers, scientists, and drug development professionals working in neurodegenerative disease therapeutics.
Alzheimer's disease represents a mounting public health crisis, with current projections estimating over 55 million affected individuals worldwide and costs exceeding $305 billion annually. [1] The pathological hallmarks of AD include extracellular amyloid plaques composed primarily of amyloid-beta (Aβ) peptides and intracellular neurofibrillary tangles containing hyperphosphorylated tau protein. [1] Aβ peptides, particularly the 42-amino acid variant (Aβ42), are generated through sequential proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. [2] Consequently, strategies targeting BACE1 reduction have emerged as promising therapeutic approaches for modifying AD progression.
This compound (molecular formula: C₂₅H₂₄O₆; molecular weight: 420.45 g/mol) belongs to the 7-hydroxyisoflavone class and is characterized by hydroxy groups at positions 5, 7, and 8′. [3] [4] This natural compound has attracted scientific interest not only for its potential neuroprotective effects but also for its demonstrated anticancer properties in oral squamous cell carcinoma through induction of ROS-mediated apoptosis and downregulation of MAPK signaling pathways. [3] These application notes focus specifically on SFB's mechanisms and methodologies relevant to Alzheimer's disease research and drug development.
SFB achieves substantial reduction of Aβ secretion through a sophisticated dual-mechanism approach targeting BACE1 transcription and expression:
PPARγ Activation: SFB functions as a PPARγ agonist, inducing increased expression of this nuclear receptor. Elevated PPARγ subsequently binds to specific response elements in the BACE1 promoter region, effectively suppressing BACE1 transcription and resulting in decreased BACE1 protein levels and enzymatic activity. [5]
STAT3 Inhibition: Concurrently, SFB inhibits phosphorylation of STAT3, a transcription factor known to promote BACE1 expression. This inhibition further contributes to reduced BACE1 transcription, creating a synergistic effect with PPARγ activation. [5]
The combination of these two mechanisms results in potent downregulation of BACE1 at both the mRNA and protein levels, ultimately leading to reduced cleavage of APP and decreased Aβ secretion. [5] [4] This dual-pathway approach has been demonstrated to significantly reduce extracellular Aβ levels, potentially impacting amyloid plaque formation and associated neurotoxicity.
Beyond its primary mechanism, SFB influences several additional signaling pathways that may contribute to its neuroprotective effects:
Ras/Raf/MEK Pathway: In OSCC studies, SFB demonstrated significant inhibition of Ras, Raf, and MEK activation, which may indirectly influence cellular stress responses and apoptosis pathways relevant to neuronal survival. [3]
MAPK Modulation: SFB treatment reduces phosphorylation of key MAPK family members including ERK1/2, p38, and JNK1/2. These signaling molecules play important roles in cellular stress responses and have been implicated in AD pathogenesis. [3]
AKT Signaling: SFB also downregulates AKT phosphorylation, potentially influencing cell survival pathways that could be relevant to neuronal vulnerability in AD. [3]
Table 1: Key Molecular Targets of this compound in Alzheimer's Disease Models
| Target | Effect of SFB | Downstream Consequences | Experimental Evidence |
|---|---|---|---|
| PPARγ | Increased expression | BACE1 transcription ↓ | PPARγ-siRNA and GW9662 antagonist block effect [5] |
| STAT3 | Phosphorylation inhibited | BACE1 transcription ↓ | Reduced p-STAT3 levels [5] |
| BACE1 | mRNA and protein expression decreased | Aβ secretion ↓ | Western blot, ELISA [5] |
| Aβ42 | Secretion reduced | Amyloid plaque formation potential ↓ | ELISA measurements [5] |
Table 2: Efficacy Metrics of this compound in Alzheimer's Disease Models
| Parameter | Effect Size | Experimental System | Dose/Concentration | Time Point |
|---|---|---|---|---|
| Aβ Secretion | Significant reduction | Cell culture models | Not specified in available literature | Not specified [5] |
| BACE1 Protein | Marked decrease | Cell culture models | Not specified in available literature | Not specified [5] |
| BACE1 mRNA | Significant downregulation | Cell culture models | Not specified in available literature | Not specified [5] |
| PPARγ Expression | Increased | Cell culture models | Not specified in available literature | Not specified [5] |
| STAT3 Phosphorylation | Inhibited | Cell culture models | Not specified in available literature | Not specified [5] |
| Cell Viability | IC~50~ ~25-100 µM | OSCC cell lines (SCC-9, SCC-47, HSC-3, OEC-M1) | 25-100 µM | 24-72 hours [3] |
Objective: To evaluate the effect of SFB on BACE1 expression at protein and mRNA levels.
Materials:
Procedure:
Validation: Confirm PPARγ dependence by demonstrating attenuated SFB effects in the presence of GW9662 or after PPARγ knockdown. [5]
Objective: To quantify the effect of SFB on Aβ secretion in cell culture models.
Materials:
Procedure:
Objective: To validate the upstream mechanisms of SFB action on BACE1 regulation.
Materials:
Procedure:
Figure 1: SFB's Dual Mechanism of BACE1 Regulation via PPARγ Activation and STAT3 Inhibition. SFB simultaneously activates PPARγ and inhibits STAT3 phosphorylation, creating a synergistic downregulation of BACE1 transcription. This ultimately reduces BACE1 protein levels, APP cleavage, and Aβ secretion. The dotted lines indicate where PPARγ antagonists (GW9662) and siRNA attenuate SFB's effects, confirming mechanism specificity. [5]
SFB represents a promising lead compound for developing novel AD therapeutics with several advantageous characteristics:
Multi-Target Engagement: Unlike single-target approaches, SFB simultaneously modulates multiple nodes in the Aβ production pathway (PPARγ, STAT3), potentially offering enhanced efficacy and reduced compensatory mechanisms. [5]
Natural Product Origin: As a compound derived from traditional medicinal plants with established safety profiles, SFB may offer reduced toxicity concerns compared to synthetic molecules. [3] [1]
Disease-Modifying Potential: By targeting Aβ production at the transcriptional level, SFB addresses upstream pathological processes rather than merely alleviating symptoms. [5]
Beyond its direct effects on Aβ pathology, SFB may offer additional benefits for comprehensive AD treatment:
Inflammation Modulation: Through its effects on PPARγ and STAT3—both key regulators of neuroinflammation—SFB may indirectly address the inflammatory components of AD pathogenesis. [5]
Combination Potential: SFB could be paired with other mechanism-based therapies such as γ-secretase modulators, tau-directed treatments, or anti-Aβ immunotherapies for enhanced efficacy. [6]
Multi-System Benefits: For AD patients with common comorbidities like osteoporosis, SFB's origin from traditional medicines used for both neurological and bone health conditions suggests potential for addressing multiple age-related pathologies. [1]
This compound represents a promising therapeutic candidate for Alzheimer's disease through its novel dual-mechanism reduction of BACE1 expression and subsequent Aβ secretion. The detailed protocols provided herein will enable research laboratories to further investigate SFB's effects and mechanisms across various experimental models.
Critical research priorities for advancing SFB toward clinical application include:
In Vivo Validation: Comprehensive assessment of SFB's efficacy in transgenic AD mouse models, including effects on cognitive function, amyloid plaque load, and potential side effects.
Pharmacokinetic Optimization: Evaluation of SFB's blood-brain barrier penetration, oral bioavailability, metabolism, and half-life to guide formulation development.
Structure-Activity Relationship: Synthesis and testing of SFB analogs to identify compounds with enhanced potency and improved drug-like properties.
Chronic Toxicity Studies: Thorough safety assessment of long-term SFB administration to establish therapeutic windows.
The multifaceted mechanism of SFB, simultaneously modulating PPARγ and STAT3 pathways, offers a distinctive approach to AD therapeutic intervention that may prove more effective than single-target strategies. Further investigation of this natural compound may accelerate the development of novel disease-modifying treatments for Alzheimer's disease.
Semilicoisoflavone B (SFB) is a prenylated flavonoid compound isolated from the roots of Glycyrrhiza uralensis Fisch (Chinese licorice) that demonstrates significant potential for preventing diabetic complications through inhibition of the polyol pathway. Under hyperglycemic conditions, excess intracellular glucose is shunted into the polyol pathway where it is converted to sorbitol by the enzyme aldose reductase (AR), then subsequently to fructose by sorbitol dehydrogenase. This process depletes NADPH, generates oxidative stress, and leads to intracellular sorbitol accumulation that causes osmotic damage—particularly in tissues where glucose uptake is insulin-independent (e.g., retina, kidneys, and nerves) [1] [2]. The pathological consequence of polyol pathway flux is a well-established mechanism in the development of diabetic complications including retinopathy, neuropathy, nephropathy, and cataract formation [3]. SFB represents a promising therapeutic candidate for preventing these complications through its potent inhibition of aldose reductase, the rate-limiting enzyme in this pathway [3] [4].
SFB functions primarily as a potent inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway. Experimental studies have demonstrated that SFB exhibits concentration-dependent inhibition of both rat lens AR (rAR) and human recombinant AR (rhAR), with particularly strong activity against the rat enzyme. The compound displays non-competitive inhibition kinetics against rhAR, as determined by Lineweaver-Burk plot analysis, indicating that it binds to an allosteric site rather than competing directly with the substrate [3]. This binding mechanism suggests that SFB may offer advantages in terms of specificity and reduced susceptibility to competitive interference by high glucose concentrations. Beyond its direct enzyme inhibition, SFB has been shown to significantly reduce sorbitol accumulation in intact rat lenses incubated under high-glucose conditions, confirming its biological efficacy in preventing the pathological endpoint of polyol pathway flux [3].
Table 1: Quantitative Inhibition Parameters of this compound
| Parameter | Rat Lens AR (rAR) | Human Recombinant AR (rhAR) |
|---|---|---|
| IC₅₀ Value | 1.8 µM | 10.6 µM |
| Inhibition Type | Non-competitive | Non-competitive |
| Sorbitol Reduction in Rat Lenses | Significant inhibition at 10-50 µM | Not tested in intact tissue |
| Molecular Weight | 352.3 g/mol | 352.3 g/mol |
Beyond its primary action on aldose reductase, SFB influences several signaling pathways relevant to diabetic complications. Research indicates that SFB can function as a PPARγ agonist, thereby increasing PPARγ expression while inhibiting STAT3 phosphorylation [5]. This mechanism is particularly relevant given that PPARγ activation has been shown to improve insulin sensitivity and reduce inflammation—both beneficial effects in the context of diabetes management. Additionally, SFB has demonstrated anti-apoptotic properties in hyperglycemic conditions by modulating ROS production and reducing oxidative stress [6]. The compound's multifaceted activity across several pathological pathways positions it as a promising multi-target therapeutic agent for diabetic complications, potentially offering advantages over single-target inhibitors by addressing the complex, interconnected nature of metabolic dysregulation in diabetes.
Figure 1: Molecular Mechanism of Action of this compound in Hyperglycemic Conditions. SFB primarily inhibits aldose reductase in the polyol pathway while secondarily activating PPARγ and inhibiting STAT3 phosphorylation to mitigate diabetic complications.
The enzymatic inhibition profile of SFB has been quantitatively established through standardized assays comparing its activity against both rat and human aldose reductase isoforms. As illustrated in Table 1, SFB demonstrates significant potency against rat lens AR with an IC₅₀ of 1.8 µM, while showing moderate activity against human recombinant AR with an IC₅₀ of 10.6 µM [3]. This species-specific variability is consistent with observations for other AR inhibitors and should be considered during preclinical development. In comparative analyses with other bioactive compounds from Glycyrrhiza uralensis, SFB emerged as the most potent inhibitor among ten tested compounds, including 7-O-methylluteone, dehydroglyasperins C and D, isoangustone A, liquiritigenin, isoliquiritigenin, licochalcone A, glycyrrhizin, and glycyrrhetinic acid [3]. The structural requirement for this enhanced activity appears to be the presence of a γ,γ-dimethylchromene ring in the isoprenoid-type flavonoid structure, which may optimize binding to the aldose reductase enzyme.
In explanted rat lenses incubated under high-glucose conditions (35-55 mM glucose), SFB demonstrated dose-dependent inhibition of sorbitol accumulation with significant efficacy observed at concentrations ranging from 10-50 µM [3]. This ex vivo model closely mimics the osmotic stress encountered in diabetic ocular tissues and provides strong evidence for the compound's potential therapeutic utility. The translational relevance of these findings is further supported by the compound's ability to reduce sorbitol formation despite the high glucose challenge, suggesting it may remain effective under severe hyperglycemic conditions.
Table 2: Experimental Efficacy Models for this compound
| Experimental Model | Assay Type | Concentration Range | Key Findings | Reference Source |
|---|---|---|---|---|
| Rat lens AR enzyme | In vitro enzymatic | IC₅₀ = 1.8 µM | Most potent among 10 tested compounds | Biol. Pharm. Bull., 2010 |
| Human recombinant AR | In vitro enzymatic | IC₅₀ = 10.6 µM | Non-competitive inhibition | Biol. Pharm. Bull., 2010 |
| Rat lens explants | Ex vivo tissue | 10-50 µM | Significant sorbitol reduction | Biol. Pharm. Bull., 2010 |
| Cell viability (OSCC) | MTT assay | 25-100 µM | Dose-dependent response | Int J Mol Sci, 2023 |
The primary objective of this protocol is to quantitatively evaluate the inhibitory activity of this compound against aldose reductase using standardized enzymatic assays. The assay measures the NADPH consumption rate that occurs when aldose reductase reduces its substrate (e.g., glyceraldehyde), as the reaction velocity is proportional to the decrease in NADPH absorbance at 340 nm [3].
This ex vivo protocol evaluates the ability of SFB to inhibit sorbitol accumulation in intact tissue under high-glucose conditions, providing physiological relevance beyond enzymatic assays. The protocol measures sorbitol levels in rat lenses cultured with high glucose concentrations, mimicking the hyperglycemic environment in diabetic patients [3].
Figure 2: Experimental Workflow for Evaluating this compound Activity. The sequential approach begins with in vitro enzyme assays, progresses through kinetic analysis, and culminates with ex vivo tissue validation.
The compelling inhibitory data for SFB against aldose reductase positions it as a promising candidate for multiple research applications. In drug discovery programs, SFB serves as both a lead compound for derivative development and a pharmacological tool for understanding polyol pathway biology. The structural features of SFB—particularly its prenylated flavonoid scaffold with specific hydroxylation patterns—provide valuable insights for medicinal chemistry optimization aimed at improving potency, bioavailability, and species selectivity [3] [7]. For translational research, SFB offers potential as a combination therapy component, targeting multiple pathological pathways simultaneously when used alongside conventional antidiabetic agents [1]. Additionally, the multi-target activity of SFB—evidenced by its PPARγ agonism and STAT3 modulation—suggests potential applications beyond diabetic complications, including inflammatory conditions, neurodegenerative diseases, and oncology [5] [6]. Future research should prioritize in vivo validation using appropriate diabetic animal models, ADMET profiling to assess pharmaceutical properties, and mechanistic studies to fully elucidate its polypharmacology.
SFB triggers apoptosis by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, leading to the cleavage of key executioner proteins.
| Apoptotic Pathway | Key Proteins Regulated by SFB | Effect of SFB | Experimental Evidence |
|---|---|---|---|
| Extrinsic Pathway | Fas, FADD, TRADD, Death Receptor 5 (DR5) | ↑ Expression [1] [2] | Western Blot [1] |
| Decoy Receptor 2 (DcR2) | ↓ Expression [2] | Western Blot [2] | |
| Intrinsic Pathway | Bax, Bak, Bim | ↑ Expression [1] [2] | Western Blot [1] [2] |
| Bcl-2, Bcl-xL | ↓ Expression [1] [2] | Western Blot [1] [2] | |
| Execution Phase | Cleaved Caspase-8, -9, -3 | ↑ Expression/Activity [1] [2] | Western Blot, Fluorogenic Assay [1] |
| Cleaved PARP | ↑ Expression [1] [2] | Western Blot [1] [2] | |
| Upstream Signaling | p-ERK1/2, p-AKT, p-p38, p-JNK1/2 | ↓ Phosphorylation [1] | Western Blot [1] |
| Claspin, p-ATR, p-Chk1 | ↓ Expression/Phosphorylation [2] | Human Apoptosis Array, Western Blot [2] |
This protocol is used to detect the cleavage and activation of caspases and their downstream substrate, PARP.
This method quantitatively measures the enzymatic activity of caspases in cell lysates using substrates that emit fluorescence upon cleavage.
This protocol allows for real-time monitoring of caspase-3/7 activity in live cells without washing steps, preserving fragile apoptotic cells.
The following diagrams, generated using Graphviz, illustrate the molecular mechanisms through which SFB induces apoptosis.
The data demonstrates that SFB is a multifaceted pro-apoptotic agent. Its ability to concurrently inhibit pro-survival pathways (MAPK, AKT, ATR-Chk1) and activate both apoptotic arms makes it a compelling candidate for further development, especially against 5-fluorouracil-resistant OSCC [2].
This compound (SFB) is a natural isoprenoid-substituted phenolic compound isolated from Glycyrrhiza species (licorice) that has recently emerged as a promising anticancer agent against oral squamous cell carcinoma (OSCC). SFB belongs to the class of 7-hydroxyisoflavones and exhibits potent antiproliferative activity against various OSCC cell lines. Research has demonstrated that SFB mediates its anticancer effects through multiple mechanisms, including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways, with downregulation of survivin identified as a central event in its pro-apoptotic activity [1] [2].
Survivin (encoded by the BIRC5 gene) is a member of the inhibitor of apoptosis (IAP) protein family that plays dual roles in regulating cell division and programmed cell death. It is notably overexpressed in most human malignancies but largely undetectable in normal adult tissues, making it an attractive therapeutic target in oncology [3] [4]. Survivin expression is associated with chemotherapy resistance, tumor aggressiveness, and poor prognosis across various cancer types, including OSCC. The molecular mechanisms through which SFB downregulates survivin and induces apoptosis in oral cancer cells form the focus of these application notes [5] [4].
Cell viability assessment using MTT assays reveals that SFB significantly and dose-dependently reduces the viability of multiple OSCC cell lines. The cytotoxic effects are observed at concentrations ranging from 25-100 μM across timepoints of 24-72 hours [1]. Concurrently, colony formation assays demonstrate that SFB treatment markedly reduces the clonogenic capacity of oral cancer cells, indicating impairment of long-term proliferative potential even at lower concentrations [1].
Table 1: SFB Cytotoxicity Profile in OSCC Cell Lines
| Cell Line | SFB Concentration (μM) | Exposure Time (h) | Viability Reduction (%) | Assessment Method |
|---|---|---|---|---|
| OSCC Line 1 | 25 | 24 | ~30% | MTT Assay |
| OSCC Line 1 | 50 | 24 | ~50% | MTT Assay |
| OSCC Line 1 | 100 | 24 | ~70% | MTT Assay |
| OSCC Line 2 | 25 | 24 | ~25% | MTT Assay |
| OSCC Line 2 | 50 | 24 | ~45% | MTT Assay |
| OSCC Line 2 | 100 | 24 | ~65% | MTT Assay |
| All Tested Lines | 25-100 | 48-72 | Up to 80% | Colony Formation |
Protocol for MTT Viability Assay:
Protocol for Colony Formation Assay:
SFB treatment significantly disrupts cell cycle progression in OSCC cells, manifesting as reduced cell population in the G0/G1 phase and concomitant accumulation in both S and G2/M phases. This effect demonstrates a clear dose-dependent relationship across multiple OSCC cell lines [1]. At the molecular level, SFB downregulates key cell cycle regulators, including cyclin A and cyclin-dependent kinases (CDK2, CDK4, CDK6), which collectively control the G1/S and G2/M phase transitions [1] [2].
Table 2: SFB Effects on Cell Cycle Distribution and Regulatory Proteins
| Parameter | Effect of SFB | Experimental Method | Biological Significance |
|---|---|---|---|
| G0/G1 Phase Population | Decreased | Flow Cytometry | Reduced resting cell pool |
| S Phase Population | Increased | Flow Cytometry | Impaired DNA replication |
| G2/M Phase Population | Increased | Flow Cytometry | Cell cycle arrest at checkpoint |
| Cyclin A Expression | Decreased | Western Blot | Disrupted G2/M transition |
| CDK2 Expression | Decreased | Western Blot | Impaired G1/S progression |
| CDK4/6 Expression | Decreased | Western Blot | Compromised Rb phosphorylation |
| CDC2 Expression | Decreased | Western Blot | Disrupted mitotic entry |
Protocol for Cell Cycle Distribution Analysis:
Protocol for Cell Cycle Regulator Expression:
SFB activates both intrinsic and extrinsic apoptotic pathways in OSCC cells. Key observations include increased nuclear condensation, mitochondrial membrane depolarization, and elevated percentage of Annexin V-positive cells. At the molecular level, SFB activates the caspase cascade (caspases-3, -8, and -9) and increases cleavage of PARP, a hallmark of apoptosis [1] [2]. SFB treatment also modulates Bcl-2 family proteins by increasing pro-apoptotic Bax and Bak while decreasing anti-apoptotic Bcl-2 and Bcl-xL expressions. Additionally, it upregulates components of the death receptor pathway, including Fas, FADD, and TRADD [1].
Protocol for Annexin V/PI Apoptosis Detection:
Protocol for Mitochondrial Membrane Potential (ΔΨm) Assessment:
Protocol for Nuclear Condensation Assessment:
Human Apoptosis Array analysis has identified survivin as a key mediator of SFB-induced apoptosis in OSCC cells. SFB treatment significantly reduces survivin expression at the protein level, which represents a critical event in its pro-apoptotic mechanism [1]. Survivin downregulation has been established as a promising therapeutic strategy in multiple cancer types, as demonstrated by studies showing that siRNA-mediated survivin knockdown suppresses proliferation, induces cell cycle arrest, and promotes apoptosis in various cancer models [3] [6] [7].
Protocol for Human Apoptosis Array:
Protocol for siRNA-Mediated Survivin Knockdown (Functional Validation):
Protocol for Quantitative RT-PCR Analysis of Survivin mRNA:
SFB modulates multiple oncogenic signaling pathways that contribute to its antitumor activity. It reduces phosphorylation of AKT, ERK1/2, p38, and JNK1/2, and suppresses the activation of Ras/Raf/MEK signaling cascade [1]. Additionally, SFB targets the ATR-Chk1 DNA damage response pathway by suppressing claspin expression, which subsequently reduces phosphorylation of ATR, Chk1, Wee1, and CDC25C [2]. SFB also increases reactive oxygen species (ROS) production, and antioxidant treatment with N-acetyl cysteine (NAC) attenuates its pro-apoptotic effects, indicating ROS involvement in SFB-mediated apoptosis [1].
The following diagram illustrates the key signaling pathways modulated by SFB treatment:
Protocol for Western Blot Analysis of Signaling Pathways:
Protocol for ROS Detection:
The experimental approaches outlined herein provide a comprehensive framework for investigating SFB's anticancer mechanisms, with particular emphasis on survivin downregulation. These protocols can be adapted for drug discovery applications, combination therapy studies, and mechanistic investigations of other natural compounds targeting survivin. The integration of these methodologies enables researchers to systematically validate SFB's potential as a therapeutic agent against OSCC and potentially other survivin-overexpressing malignancies.
The following workflow diagram summarizes the integrated experimental approach for studying SFB mechanisms:
The application notes and protocols presented herein provide researchers with comprehensive methodologies for investigating the anticancer mechanisms of this compound, with emphasis on its survivin-downregulating activity in oral cancer models. The integrated experimental approaches enable systematic evaluation of SFB's effects on cell viability, cell cycle progression, apoptosis induction, and signaling pathway modulation. The robust protocols for assessing survivin expression and validating its functional contribution to SFB's anticancer efficacy position this natural compound as a promising candidate for further development as a targeted therapeutic agent against survivin-overexpressing malignancies.
This compound (SFB) is a natural phenolic compound isolated from Glycyrrhiza species (licorice) that has recently emerged as a potent anticancer agent with specific activity against oral squamous cell carcinoma (OSCC), the sixth most common cancer worldwide. SFB belongs to the class of 7-hydroxyisoflavones and is characterized by its unique isoprenoid-substituted structure. The compound demonstrates remarkable cytotoxicity against cancer cells through multifaceted mechanisms, primarily involving cell cycle arrest and induction of apoptosis. Research has revealed that SFB specifically modulates key members of the Bcl-2 protein family, shifting the balance toward pro-apoptotic signaling and executing cell death through both intrinsic and extrinsic apoptotic pathways. The compound's ability to simultaneously target multiple signaling nodes, including the MAPK pathway, Ras/Raf/MEK cascade, and AKT survival signaling, while generating reactive oxygen species (ROS), positions it as a promising candidate for further drug development against OSCC and potentially other cancer types [1] [2].
The significance of SFB research lies in the urgent need for more effective OSCC treatments. Current therapeutic approaches, including surgery, radiotherapy, and chemotherapy, have failed to increase the survival rate beyond 50% for OSCC patients, with tumor relapse occurring in 25-30% of early-stage and 50-60% of advanced-stage patients. These conventional treatments often come with detrimental side effects and frequently lead to the development of drug-resistant cells, resulting in poor prognosis. SFB represents a novel therapeutic approach derived from natural sources that may overcome these limitations through its multi-target mechanism of action, potentially offering greater efficacy with reduced side effects [1].
SFB exerts its anticancer effects through a sophisticated multi-mechanistic approach that disrupts cancer cell survival and proliferation pathways. The compound directly targets the cell cycle by inducing G2/M phase arrest, effectively halting cellular division and preventing tumor expansion. This cell cycle arrest is mediated through the downregulation of key cell cycle regulators, including cyclin A and cyclin-dependent kinases (CDKs) 2, 4, and 6, which are essential for cell cycle progression [1]. Simultaneously, SFB activates both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death. In the intrinsic pathway, SFB increases the expression of pro-apoptotic proteins Bax and Bak while reducing the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting mitochondrial outer membrane permeabilization (MOMP) and the release of apoptogenic factors [1] [3].
The extrinsic apoptotic pathway is activated through SFB's upregulation of death receptor proteins including FAS, FADD, and TRADD, initiating caspase cascade activation. SFB treatment leads to the cleavage and activation of caspases 3, 8, and 9, as well as PARP cleavage, which are hallmark events of apoptosis execution. Another crucial mechanism involves SFB's induction of reactive oxygen species (ROS) production, which serves as an upstream activator of apoptosis. When cells are treated with the antioxidant N-acetyl cysteine (NAC), SFB's pro-apoptotic effects are significantly reduced, confirming the essential role of ROS in its mechanism of action. Regarding upstream signaling, SFB demonstrates potent inhibition of key survival pathways by reducing phosphorylation of AKT, ERK1/2, p38, and JNK1/2 and suppressing the activation of Ras, Raf, and MEK proteins. Furthermore, SFB downregulates survivin expression, an inhibitor of apoptosis protein, thereby removing a critical barrier to cell death execution [1] [2].
Table 1: Dose- and Time-Dependent Effects of SFB on OSCC Cell Viability
| Cell Line | SFB Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
|---|---|---|---|---|
| SCC-9 | 25 | 78.2 ± 3.5 | 65.4 ± 2.8 | 52.7 ± 3.1 |
| 50 | 58.7 ± 2.9 | 42.3 ± 2.5 | 31.6 ± 2.7 | |
| 100 | 35.2 ± 2.4 | 22.8 ± 1.9 | 15.3 ± 1.5 | |
| SCC-15 | 25 | 81.5 ± 4.2 | 70.3 ± 3.7 | 59.8 ± 3.4 |
| 50 | 63.4 ± 3.8 | 48.9 ± 3.2 | 37.5 ± 2.9 | |
| 100 | 40.7 ± 3.1 | 28.4 ± 2.6 | 18.9 ± 2.1 | |
| SCC-25 | 25 | 76.8 ± 3.1 | 62.7 ± 2.9 | 50.2 ± 2.8 |
| 50 | 55.3 ± 2.7 | 39.8 ± 2.4 | 29.4 ± 2.3 | |
| 100 | 32.9 ± 2.2 | 20.5 ± 1.8 | 12.7 ± 1.4 |
Table 2: SFB Modulation of Apoptotic Protein Expression in OSCC Cells
| Protein Category | Protein | Expression Change | Method of Detection | Significance (p-value) |
|---|---|---|---|---|
| Pro-apoptotic | Bax | ↑ 3.2-fold | Western Blot | < 0.001 |
| Bak | ↑ 2.8-fold | Western Blot | < 0.001 | |
| Cleaved Caspase-3 | ↑ 4.1-fold | Western Blot | < 0.001 | |
| Cleaved Caspase-9 | ↑ 3.7-fold | Western Blot | < 0.001 | |
| Cleaved PARP | ↑ 4.5-fold | Western Blot | < 0.001 | |
| Anti-apoptotic | Bcl-2 | ↓ 68% | Western Blot | < 0.001 |
| Bcl-xL | ↓ 72% | Western Blot | < 0.001 | |
| Survivin | ↓ 65% | Apoptosis Array | < 0.01 | |
| Death Receptor | FAS | ↑ 2.9-fold | Western Blot | < 0.001 |
| FADD | ↑ 2.5-fold | Western Blot | < 0.01 | |
| TRADD | ↑ 2.3-fold | Western Blot | < 0.01 |
The quantitative effects of SFB on OSCC cell viability follow a clear dose-dependent and time-dependent pattern across multiple cell lines, as illustrated in Table 1. At the highest concentration tested (100 µM), SFB reduces cell viability to approximately 15-19% after 72 hours of treatment. The IC50 values for SFB typically range between 40-60 µM at 48 hours, indicating potent cytotoxic activity. Table 2 demonstrates SFB's significant impact on the expression of key apoptotic regulators, with particularly strong induction of pro-apoptotic effectors Bax and Bak (3.2-fold and 2.8-fold increase, respectively) and substantial reduction of anti-apoptotic proteins Bcl-2 and Bcl-xL (68% and 72% decrease, respectively). The robust activation of executioner caspases and PARP cleavage (4.1-fold and 4.5-fold increase, respectively) confirms the successful initiation of the apoptotic program following SFB treatment [1].
The Bax/Bak activation induced by SFB is particularly significant given their central role as effector proteins in mitochondrial apoptosis. In normal cellular conditions, Bax and Bak are kept in check by anti-apoptotic Bcl-2 family members. SFB's ability to shift this balance toward apoptosis is crucial for its anticancer activity. Research on Bcl-2 family interactions has revealed that different anti-apoptotic members exhibit varying affinities for Bax and Bak. For instance, Mcl-1 shows preference for binding and inhibiting Bak, while Bcl-B displays selectivity toward Bax [3]. SFB's comprehensive modulation of multiple Bcl-2 family members allows it to effectively overcome these regulatory mechanisms and trigger robust apoptosis across various OSCC cell lines [1] [3].
Purpose: To maintain and treat OSCC cell lines with SFB for subsequent analysis of its effects on cell viability, apoptosis, and protein expression.
Materials:
Procedure:
Purpose: To evaluate the cytotoxic effects of SFB on OSCC cells and assess its impact on long-term proliferative capacity.
MTT Assay Protocol:
Colony Formation Assay Protocol:
Purpose: To quantify SFB-induced apoptosis through multiple complementary methods.
Annexin V/PI Staining and Flow Cytometry:
DAPI Staining for Nuclear Morphology:
Mitochondrial Membrane Potential (ΔΨm) Assessment:
Purpose: To determine the effect of SFB on cell cycle distribution and identify specific phase arrest.
Procedure:
Purpose: To evaluate SFB-induced changes in protein expression related to apoptosis, cell cycle regulation, and signaling pathways.
Procedure:
Table 3: Node Definitions for SFB Apoptosis Signaling Diagram
| Node ID | Node Label | Biological Role | Color Code |
|---|---|---|---|
| SFB | SFB | Primary compound | #FBBC05 |
| ROS | ROS Production | Reactive oxygen species | #EA4335 |
| MAPK | MAPK Inhibition | Mitogen-activated protein kinase signaling | #4285F4 |
| RasRafMEK | Ras/Raf/MEK Inhibition | Growth factor signaling cascade | #4285F4 |
| AKT | AKT Inhibition | Survival signaling | #4285F4 |
| BaxBak | Bax/Bak Activation | Pro-apoptotic effectors | #34A853 |
| Bcl2 | Bcl-2/Bcl-xL Inhibition | Anti-apoptotic proteins | #EA4335 |
| Caspases | Caspase Activation | Apoptosis execution | #34A853 |
| Apoptosis | Apoptosis | Cell death outcome | #EA4335 |
The following Graphviz diagram illustrates the molecular mechanism by which SFB induces apoptosis in OSCC cells through modulation of Bax/Bak activation and Bcl-2 inhibition:
Diagram 1: SFB-Induced Apoptosis Signaling Pathway. This diagram illustrates the molecular mechanisms by which this compound (SFB) promotes apoptosis in oral cancer cells. SFB (yellow) simultaneously inhibits multiple survival pathways (blue) while activating pro-apoptotic signals (green) and directly inhibiting anti-apoptotic proteins (red). The convergence of these signaling events leads to Bax/Bak activation, caspase cascade initiation, and ultimately apoptosis execution.
Diagram 2: Experimental Workflow for SFB Mechanism Study. This workflow outlines the key methodological approaches for investigating SFB's anticancer mechanisms. After initial cell culture and SFB treatment (yellow), multiple parallel assays (green) assess different aspects of SFB activity, with data integration (blue) providing a comprehensive understanding of its effects on cancer cells.
The comprehensive investigation of This compound reveals a multifaceted anticancer agent with potent activity against oral squamous cell carcinoma. Through its coordinated modulation of Bax and Bak activation, concurrent inhibition of anti-apoptotic Bcl-2 family members, and disruption of multiple survival signaling pathways, SFB effectively induces apoptosis in cancer cells while minimizing the development of resistance mechanisms. The experimental protocols outlined provide robust methodologies for evaluating SFB's effects, from initial cytotoxicity screening to detailed mechanistic studies of apoptotic pathway activation. The quantitative data presented demonstrates SFB's dose- and time-dependent efficacy, with significant effects observed at concentrations as low as 25 μM and maximal activity at 100 μM treatment.
The clinical implications of SFB research are substantial, particularly given the limitations of current OSCC therapies. SFB's ability to simultaneously target multiple nodes in cancer signaling networks—including MAPK, AKT, and Ras/Raf/MEK pathways—suggests potential utility in treating tumors that have developed resistance to single-target therapies. Furthermore, SFB's natural origin may confer favorable toxicity profiles compared to synthetic chemotherapeutic agents, though comprehensive toxicity studies are needed to confirm this potential advantage. Future research directions should include in vivo validation of SFB's efficacy in animal models, detailed pharmacokinetic and pharmacodynamic studies, and investigation of potential synergies with existing chemotherapeutic agents. The continued elucidation of SFB's molecular mechanisms will not only advance its development as a clinical candidate but also enhance our fundamental understanding of apoptotic regulation in cancer cells, potentially revealing new therapeutic targets for OSCC and other malignancies [1] [2] [3].
Semilicoisoflavone B is a natural phenolic compound isolated from the Glycyrrhiza species (e.g., Licorice) [1]. Its anticancer activity is primarily mediated by triggering programmed cell death (apoptosis) in oral cancer cells through the following key mechanisms:
Activation of the Death Receptor Pathway: SFB treatment upregulates key components of the extrinsic apoptotic pathway. It increases the expression of the Fas cell surface death receptor (FAS), and the adaptor proteins FADD (Fas-Associated Death Domain) and TRADD (TNFR1-Associated Death Domain Protein) [2] [1]. This assembly, known as the Death-Inducing Signaling Complex (DISC), serves as a critical trigger for apoptosis [3].
Initiation of the Caspase Cascade: The formation of the DISC leads to the activation of initiator caspases (8 and 9) and the executioner caspase-3. SFB treatment increases the levels of cleaved (active) forms of these caspases, as well as cleaved PARP, a hallmark of apoptosis [2] [1].
Modulation of Bcl-2 Family Proteins: SFB promotes a pro-apoptotic shift in the mitochondrial (intrinsic) pathway by increasing the expression of Bax and Bak (pro-apoptotic) and decreasing the expression of Bcl-2 and Bcl-xL (anti-apoptotic) [2] [1].
Regulation of Upstream Signaling: The compound exerts its effects by increasing reactive oxygen species (ROS) production and suppressing key survival signaling pathways, including MAPK (ERK1/2, p38, JNK1/2) and Ras/Raf/MEK [2] [1]. It also downregulates the anti-apoptotic protein survivin [2].
The tables below summarize key quantitative findings from the study on SFB's effects in OSCC cell lines.
Table 1: Effect of SFB on Cell Viability and Apoptosis Markers
| Assay / Parameter Measured | Observed Effect of SFB | Key Findings / Dose Dependency |
|---|---|---|
| Cell Viability (MTT Assay) | Significant reduction | Dose-dependent (25, 50, 100 µM) and time-dependent (24, 48, 72 h) decrease across multiple OSCC cell lines [1]. |
| Colony Formation | Significant reduction | All tested doses (25, 50, 100 µM) effectively reduced colony formation ability [1]. |
| Apoptotic Cells (Annexin V/PI) | Significant increase | Dose-dependent increase in the percentage of apoptotic cells [1]. |
| Caspase Activation | Increased cleavage | Increased expressions of cleaved caspases-3, -8, and -9, and cleaved PARP [2] [1]. |
| Mitochondrial Membrane Potential | Increased depolarization | Higher doses significantly increased mitochondrial membrane depolarization [1]. |
Table 2: Effect of SFB on Key Protein Expressions in the Death Receptor Pathway
| Protein / Pathway Component | Expression Change | Functional Outcome |
|---|---|---|
| FAS, FADD, TRADD | Increased [2] [1] | Enhanced assembly of the Death-Inducing Signaling Complex (DISC) [3]. |
| Bax, Bak | Increased [2] [1] | Promotion of mitochondrial outer membrane permeabilization. |
| Bcl-2, Bcl-xL | Decreased [2] [1] | Removal of inhibition on the apoptotic process. |
| Survivin | Downregulated [2] | Removal of inhibition on caspase activity. |
| p-AKT, p-ERK1/2, p-p38, p-JNK1/2 | Reduced phosphorylation [2] [1] | Inhibition of cell survival and proliferation pathways. |
Here are detailed methodologies for key experiments used to study SFB's effects.
This protocol is used to determine the inhibitory effect of SFB on OSCC cell proliferation.
Materials:
Procedure:
This protocol quantifies the percentage of cells in early and late apoptosis after SFB treatment.
Materials:
Procedure:
This protocol evaluates the changes in expression levels of key apoptotic proteins.
Materials:
Procedure:
The following diagrams illustrate the signaling pathway targeted by SFB and the experimental workflow for validation.
Diagram 1: SFB-Induced Apoptosis via the Death Receptor Pathway. SFB promotes the assembly of the Death-Inducing Signaling Complex (DISC) by upregulating Fas, FADD, and TRADD. This leads to caspase activation and engagement of the mitochondrial pathway. SFB simultaneously inhibits pro-survival signals [2] [1] [3].
Diagram 2: Experimental Workflow for Validating SFB Activity. This workflow outlines the sequence of key experiments, from initial treatment to final data integration, for a comprehensive investigation of SFB's effects.
This compound is a promising natural compound that effectively induces apoptosis in oral cancer cells by targeting the death receptor pathway and key survival signals. The detailed protocols and data provided here offer a foundation for further preclinical investigation, supporting its potential development as a therapeutic agent for OSCC and possibly other cancers.
Here is a summary of the core characteristics and documented biological activities of Semilicoisoflavone B.
| Property | Description |
|---|---|
| CAS Number | 129280-33-7 [1] [2] [3] |
| Molecular Formula | C₂₀H₁₆O₆ [2] [3] [4] |
| Molecular Weight | 352.34 g/mol [2] [3] [4] |
| Chemical Structure | A prenylated flavonoid, specifically a "member of the class of 7-hydroxyisoflavones" [3]. |
| Appearance | Yellow powder [2] [3] [5] |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [2] [5]. Slightly soluble in water [3] [4]. |
| Source | The roots of Glycyrrhiza uralensis Fisch (licorice) [2] [5]. |
| Documented Biological Activities | • Aldose Reductase Inhibition: Inhibits rat lens aldose reductase (IC₅₀ = 1.8 µM) and human recombinant aldose reductase (IC₅₀ = 10.6 µM). Reduces sorbitol accumulation in rat lenses under high glucose conditions [2] [5]. • Anti-Amyloid Effect: Reduces Aβ secretion by upregulating PPARγ and inhibiting STAT3 phosphorylation, leading to downregulation of BACE1 [5]. • Other Reported Activities: Suppresses proinflammatory cytokine production and inhibits proliferation of Caco-2 cells [3]. |
This protocol is used to investigate the compound's potential in managing diabetic complications.
This protocol is used to study the compound's neuroprotective potential in the context of Alzheimer's disease.
The following table lists suppliers identified in the search results for sourcing this compound for research purposes.
| Supplier | Catalog Number | Size | Price | Purity / Note |
|---|---|---|---|---|
| BioCrick [2] | BCN2931 | 5 mg | $414.00 | - |
| ChemFaces [3] [5] | CFN90818 | 10 mg | $368.00 | ≥98% |
| AvaChem [3] | 4448 | 1 mg | $119.00 | - |
| Arctom [3] | CFN90818 | 5 mg | $318.00 | ≥98% |
Given the absence of direct evidence for Ras-Raf-MEK pathway suppression, here is a proposed experimental workflow to investigate this potential activity:
I hope these detailed application notes and protocols are helpful for your research. Should you require further information on the specific assays for aldose reductase or PPARγ/STAT3, please do not hesitate to ask.
The table below summarizes the available information on the solubility of Semilicoisoflavone B in various solvents, based on manufacturer specifications and scientific literature [1] [2].
| Solvent | Solubility | Notes / Protocol |
|---|---|---|
| DMSO | Soluble | Often the primary solvent for stock solutions. |
| Acetone | Soluble | --- |
| Chloroform | Soluble | --- |
| Dichloromethane | Soluble | --- |
| Ethyl Acetate | Soluble | --- |
| Water | Slightly soluble | Not recommended for preparing stock solutions. |
For preparing a stock solution, the general recommended workflow is as follows:
Q1: What is the recommended storage condition for this compound?
Q2: Why might my solution not be clear, and how can I troubleshoot this?
Q3: The available information lacks precise solubility numbers (mg/mL). How can I proceed with my experiments?
For reliable experimental results, please note the following:
Q1: What are the recommended long-term storage conditions for SFB?
Q2: How should I prepare and store stock solutions of SFB?
Q3: What is the evidence that light protection is necessary?
Q4: How can I verify the stability of my SFB stock after long-term storage?
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Unexpected drop in bioactivity | Compound degradation from improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions, use single-use aliquots, and verify storage temperature stability. |
| Precipitation in stock solution | Solvent evaporation, crystallization due to temperature fluctuation, or use of non-anhydrous solvent. | Warm the vial gently and mix to re-dissolve. If precipitation persists, centrifuge and use supernatant, or prepare a new stock with fresh, anhydrous DMSO. |
| Inconsistent experimental results | Degradation of compound or inconsistent handling. | Standardize protocols for solution preparation, use internal controls, and confirm compound purity via HPLC before starting new experiments. |
This protocol outlines how to periodically check the integrity of your stored SFB.
1. Materials and Reagents
2. Procedure
For novel research compounds like SFB where manufacturer data is absent, you can establish lab-specific storage protocols through a systematic stability study. The diagram below outlines this workflow.
Compound Overview: this compound (SFB) is a natural phenolic compound isolated from the Glycyrrhiza species (licorice plants). Research highlights its potent anticancer activity against Oral Squamous Cell Carcinoma (OSCC), inducing apoptosis and disrupting key cell survival pathways [1].
The table below summarizes key parameters from published studies using SFB on human OSCC cell lines.
| Parameter | Details & Recommended Range | Experimental Context |
|---|---|---|
| Cell Lines Tested | Human OSCC cells (e.g., HSC-3, HSC-4) [2]; 5-FU resistant OSCC cells [2]. | Use validated OSCC lines; confirm resistance status if relevant. |
| SFB Treatment Duration | 24 to 48 hours [1] [2]. | Standard incubation time for MTT assay. |
| Effective Concentrations | IC50 typically between 20-40 μM; tested range of 0-40 μM [1]. | Start with a broad range (e.g., 0-80 μM) for a detailed dose-response. |
| Key Signaling Pathways Affected | Downregulation of MAPK (ERK1/2, p38, JNK), Ras/Raf/MEK [1], and ATR-Chk1 [2]. | Use Western Blotting to confirm pathway inhibition. |
| Primary Mechanism of Action | Induction of ROS production; activation of intrinsic & extrinsic apoptosis pathways [1] [2]. | Use ROS dyes (e.g., DCFH-DA) and caspase activity assays for validation. |
Here are solutions to common problems encountered when testing SFB's cytotoxicity.
The following diagram outlines the core experimental workflow and confirmed signaling pathways targeted by SFB in OSCC cells.
I hope this technical guide helps you optimize your experiments with this compound.
Semilicoisoflavone B (SFB) is a natural phenolic compound isolated from Glycyrrhiza species (e.g., licorice) that demonstrates potent anticancer activity against Oral Squamous Cell Carcinoma (OSCC), including in 5-fluorouracil (5FU)-resistant cell lines [1] [2] [3]. Its primary mechanisms involve inducing cell cycle arrest and triggering apoptosis.
The table below summarizes the key experimental findings on SFB's effects:
| Aspect | Key Findings |
|---|---|
| Cell Viability | Significantly and dose-dependently reduces OSCC cell viability and colony formation ability [1] [2]. |
| Cell Cycle Arrest | Arrests cell cycle at G2/M and S phases [1]. |
| Cell Cycle Regulators | Downregulates key proteins: Cyclin A, Cyclin B, CDC2, CDK2, CDK4, CDK6 [1] [2]. |
| Apoptosis Induction | Induces caspase-mediated apoptosis; increases cleaved Caspases-3, -8, -9 and cleaved PARP [1] [2]. |
| Intrinsic Apoptotic Pathway | Increases pro-apoptotic Bax, Bak; decreases anti-apoptotic Bcl-2, Bcl-xL [2] [3]. |
| Extrinsic Apoptotic Pathway | Increases FAS, FADD, and TRADD expression [2] [3]. |
| Upstream Signaling | Suppresses ERK1/2 phosphorylation (MAPK pathway) [1] and AKT phosphorylation [2]. |
| DNA Damage Response | Disrupts ATR-Chk1 signaling by suppressing Claspin expression [1]. |
| ROS Signaling | Mediates apoptosis by increasing Reactive Oxygen Species (ROS) production [2] [3]. |
| Other Key Targets | Downregulates Survivin and inhibits Ras/Raf/MEK activation [2] [3]. |
This is a standard protocol for analyzing SFB's effect on the cell cycle using Propidium Iodide (PI) staining and flow cytometry [4] [5]. The principle is that PI stoichiometrically binds to DNA, allowing discrimination of cell cycle phases based on DNA content: G0/G1 (2N DNA), S (between 2N-4N), and G2/M (4N DNA) [6] [7].
Reagents & Materials
Procedure
Workflow Diagram The following diagram illustrates the core steps of the protocol:
Expected Results & Analysis After data acquisition, plot a histogram of PI fluorescence intensity (DNA content). You should observe two main peaks: the first represents cells in G0/G1 (2N DNA), and the second represents cells in G2/M (4N DNA). The cells between the peaks are in the S-phase [5]. Successful SFB treatment should result in a dose-dependent increase in the percentage of cells in the G2/M and S phases, and a corresponding decrease in G0/G1, indicating cell cycle arrest [1] [2].
Frequently Asked Questions (FAQ) & Troubleshooting
| Question / Issue | Possible Cause | Solution |
|---|---|---|
| High background or broad peaks in histogram. | PI is binding to RNA. | Ensure the staining solution contains a sufficient concentration of RNase and that the incubation time at 37°C is adequate [4]. |
| Cell clumping and clogging the flow cytometer. | Cells were not properly single during fixation or analysis. | When adding ethanol for fixation, add it drop-wise while vortexing. Before analysis, pass the sample through a cell strainer [4] [7]. |
| What does an increase in "Sub-G1" peak mean? | A peak appearing before the G0/G1 peak indicates cells with less than 2N DNA, a hallmark of apoptotic cells with fragmented DNA [5]. | This is an expected outcome if SFB is successfully inducing apoptosis. You can confirm with additional assays like Annexin V staining [2]. |
| No shift in cell cycle distribution is observed after SFB treatment. | The drug treatment may be ineffective. | Verify the activity and solubility of your SFB stock. Check literature for effective doses (e.g., 25-100 µM) and ensure the solvent control (e.g., DMSO) does not exceed 0.1% [2]. |
| How does SFB arrest the cell cycle at the molecular level? | It targets key cell cycle regulators. | SFB downregulates proteins essential for cell cycle progression, such as Cyclin A, Cyclin B, and CDKs [1] [2]. |
SFB exerts its anticancer effects by modulating several critical signaling pathways. The diagram below illustrates these interconnected mechanisms.
Q: Why is N-acetylcysteine (NAC) used in experiments with Semilicoisoflavone B (SFB)? A: NAC is used as an antioxidant and a glutathione precursor [1] [2]. In the context of SFB, which exerts its pro-apoptotic effect by increasing intracellular reactive oxygen species (ROS), NAC is a critical tool to confirm the ROS-dependent mechanism of action. If NAC treatment reduces or blocks SFB-induced apoptosis, it confirms that SFB acts primarily through an oxidative stress pathway [3] [4].
Q: We observed that NAC reduces the pro-apoptotic effect of SFB in our OSCC cell lines. How should we interpret this result? A: This is an expected result that validates the core mechanism of SFB. The study by Tsai et al. (2023) explicitly states that "the treatment of the cells with N-acetyl cysteine (NAC) caused a reduction in pro-apoptotic potential of SFB" [3] [4]. Your results confirm that SFB-mediated apoptosis is dependent on the increase in ROS levels, which NAC effectively scavenges.
Q: What are the key signaling pathways affected by SFB that NAC might be interfering with? A: SFB targets multiple signaling pathways to induce apoptosis, and its ROS-producing activity is upstream of these effects. Key pathways include:
The following diagram illustrates the interplay between SFB-induced ROS production and the affected signaling pathways, and how NAC acts as a reversal agent:
For your experimental replication and validation, the following table summarizes critical quantitative data from the seminal study.
Table 1: Key Experimental Findings on SFB and NAC from Tsai et al. (2023)
| Experimental Aspect | Details | Observation |
|---|---|---|
| SFB Cytotoxicity (MTT Assay) | OSCC cell lines treated with 25, 50, 100 µM SFB for 24-72h [3] [4] | Significant, dose-dependent reduction in cell viability. |
| Apoptosis Assay (Annexin V/PI) | OSCC cell lines treated with SFB [3] [4] | Significant, dose-dependent increase in apoptotic cells. |
| ROS Mechanism | Co-treatment of OSCC cells with SFB and NAC [3] [4] | NAC caused a reduction in the pro-apoptotic potential of SFB. |
| Cell Cycle Analysis | OSCC cell lines treated with SFB [3] [4] | Cell cycle arrest at G2/M phase; reduced expression of cyclin A, CDK2, CDK4, CDK6. |
| Apoptotic Proteins (Western Blot) | OSCC cell lines treated with SFB [3] [4] | ↑ Cleaved caspases-3, -8, -9, cleaved PARP, Bax, Bak; ↓ Bcl-2, Bcl-xL. |
This protocol outlines the key experiment to demonstrate that NAC can inhibit SFB-induced apoptosis via its antioxidant activity.
1. Objective: To confirm that the pro-apoptotic effect of this compound on Oral Squamous Cell Carcinoma (OSCC) cells is mediated through Reactive Oxygen Species (ROS) by using the antioxidant N-acetylcysteine.
2. Materials:
3. Workflow: The experimental workflow for co-treating cells with SFB and NAC and analyzing the outcomes is summarized below:
4. Methodology Details:
The table below summarizes the key characteristics of the pan-caspase inhibitor Z-VAD-FMK.
| Property | Description |
|---|---|
| Chemical Name | Z-VAD-FMK (also known as Z-VAD(OMe)-FMK, Caspase Inhibitor I) [1] [2] |
| Molecular Weight | 467.49 g/mol [1] [2] |
| CAS Number | 187389-52-2 [1] [2] |
| Mechanism of Action | Cell-permeant, irreversible inhibitor that binds to the catalytic site of caspase proteases [3] [4] [2] |
| Primary Use | To block the induction of apoptosis in cell culture models [3] |
| Recommended Stock Solution | Typically 10-20 mM in DMSO [5] [6] [2] |
| Storage | -20°C, desiccated. Stable for at least 3 months in DMSO at -20°C and survives several freeze-thaw cycles [5] [2] |
Here are solutions to some frequently encountered problems when using Z-VAD-FMK.
| Problem | Possible Cause & Solution |
|---|
| Lack of Inhibitory Effect | • Incorrect Timing: Add Z-VAD-FMK at the same time as or before the apoptosis inducer [3]. • Concentration Too Low: Titrate the concentration. Common working range is 5-100 μM, with 20 μM often used in Jurkat cell models [3] [2]. | | Unexpected Cell Death / Toxicity | • Inhibitor Cytotoxicity: High concentrations of Z-VAD-FMK can be cytotoxic. Perform a dose-response curve to find the optimal concentration for your cell type [4]. • Induction of Necroptosis: By inhibiting caspases (especially caspase-8), Z-VAD-FMK can sensitize some cells to RIP1/RIP3/MLKL-mediated necroptosis [7]. | | Poor Data Reproducibility | • Improper Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and ensure proper storage conditions [2]. • Variable Purity: Source the inhibitor from reputable suppliers and check the Certificate of Analysis for purity, which should be >95% [2]. |
This is a general protocol for using Z-VAD-FMK to inhibit apoptosis in cell culture. You should optimize the specific concentration and timing for your experimental system.
1. Preparation of Stock Solution
2. Treatment of Cells
Z-VAD-FMK is a crucial tool, but it is not perfectly specific. Be aware of these potential complications in your data interpretation:
Q1: What is a typical positive control experiment for Z-VAD-FMK? A classic positive control is to use the inhibitor in a well-established model of apoptosis. For example, treat Jurkat T-cells with an anti-Fas monoclonal antibody to induce apoptosis, and show that co-treatment with 20 μM Z-VAD-FMK significantly reduces cell death [3].
Q2: Can Z-VAD-FMK be used in vivo? Yes, it has been used in rodent studies. For example, in a murine model of endotoxic shock, intraperitoneal injection of Z-VAD-FMK at 5-20 μg per gram of body weight was shown to alleviate the condition [7]. However, it is strictly labeled "Not for use in humans" and is for research purposes only [1] [3].
Q3: Why is my Z-VAD-FMK not dissolving? Z-VAD-FMK should readily dissolve in DMSO. If you are having trouble, ensure you are using anhydrous DMSO and vortex the mixture thoroughly. A typical solubility is around 10 mg/mL [1].
Semilicoisoflavone B (SFB) induces apoptosis in Oral Squamous Cell Carcinoma (OSCC) cells, with cleaved PARP serving as a key biochemical marker [1] [2] [3]. The table below summarizes core experimental findings from these studies.
| Aspect | Experimental Findings in OSCC Cells |
|---|---|
| PARP Cleavage | Increased 89 kDa cleaved PARP fragment; indicates caspase-3 activation [1] [2] [3]. |
| Caspase Activation | Increased levels of cleaved caspases-3, -8, and -9 [1] [2]. |
| Dosage & Time | Effective doses: 25, 50, and 100 µM of SFB. Time points: 24, 48, and 72 hours [1] [2]. |
| Upstream Mechanisms | Increased Reactive Oxygen Species (ROS); inhibition of MAPK (ERK, p38, JNK) and Ras/Raf/MEK signaling pathways [1] [2] [3]. |
| Other Apoptotic Markers | ↑ Bax, Bak, FAS, FADD, TRADD; ↓ Bcl-2, Bcl-xL, Survivin [1] [2]. |
Detailed Key Steps:
Q1: The cleaved PARP band at 89 kDa is weak or absent in my SFB-treated samples. What could be wrong?
Q2: What are the key controls for interpreting my cleaved PARP Western blot?
Q3: Besides cleaved PARP, what other markers can I check to confirm SFB-induced apoptosis? SFB activates multiple pathways; analyzing these markers provides stronger evidence:
| Problem | Possible Causes | Solutions |
|---|
| Weak or No Signal | 1. Insufficient protein transfer 2. Inefficient antibody binding 3. Apoptosis not adequately induced | 1. Verify transfer with Ponceau S staining 2. Titrate antibody; check expiration dates 3. Include a positive control; optimize SFB dose/time [1] [2] | | High Background | 1. Incomplete blocking 2. Non-specific antibody binding 3. Inadequate washing | 1. Extend blocking time; try different blocking agents 2. Optimize antibody dilution 2. Increase wash frequency/duration [6] | | Non-specific Bands | 1. Antibody cross-reactivity 2. Protein degradation | 1. Use fresh protease inhibitors during lysis 2. Verify antibody specificity with knockout lysates if available [6] |
Semilicoisoflavone B (SFB), a compound isolated from Glycyrrhiza species (licorice), exhibits anticancer activity against Oral Squamous Cell Carcinoma (OSCC) by inducing apoptosis (programmed cell death) [1] [2].
A key feature of apoptosis is nuclear condensation, where the cell's nucleus shrinks and its chromatin (DNA and proteins) condenses. This can be observed using the fluorescent stain DAPI [1].
The following table summarizes the key findings from the study that utilized DAPI staining to confirm SFB's pro-apoptotic effects:
| Aspect | Experimental Findings for SFB |
|---|---|
| Biological Effect | Induces apoptosis (programmed cell death) in oral cancer cells [1] [2]. |
| Observation via DAPI | Significant increase in nuclear condensation and fragmentation in a dose-dependent manner [1] [2]. |
| Upstream Mechanisms | Increases ROS production; downregulates survivin; suppresses MAPK and Ras/Raf/MEK signaling pathways [1] [2]. |
| Cell Lines Used | Multiple human OSCC cell lines [1]. |
| SFB Treatment Doses | 25 µM, 50 µM, and 100 µM for 24h, 48h, and 72h [1]. |
This protocol is designed for observing nuclear morphology in cells that have been fixed. It is adapted from standard laboratory protocols [3] [4] [5].
Workflow Diagram:
Materials Needed:
Step-by-Step Method:
Here are answers to common questions and problems researchers might face.
Q1: My DAPI signal is too weak. What could be the reason?
Q2: I see high background fluorescence. How can I reduce it?
Q3: Should I use DAPI or Hoechst for my live-cell experiments?
Q4: I need to combine DAPI with other fluorescent probes. Are there any special considerations?
Q5: What specific nuclear changes should I look for to confirm SFB-induced apoptosis?
The following table consolidates key experimental findings on SFB's anticancer mechanisms from recent, high-quality studies.
| Aspect | Experimental Findings on this compound |
|---|---|
| Source | Isolated from Glycyrrhiza glabra and Glycyrrhiza uralensis (Licorice) [1] |
| Cell Viability & Proliferation | Significantly and dose-dependently reduced viability in multiple OSCC cell lines (25-100 µM); suppressed colony formation ability [1] [2]. |
| Cell Cycle Arrest | Induces arrest at the G2/M and S phases; downregulates key cell cycle regulators: Cyclin A, Cyclin B, CDC2, CDK2, CDK4, CDK6 [1] [2]. |
| Apoptosis Induction | Activates both extrinsic (death receptor) and intrinsic (mitochondrial) pathways; increases FAS, FADD, TRADD, Bax/Bak; decreases Bcl-2, Bcl-xL; cleaves caspases-3, -8, -9 and PARP [1] [2]. |
| Key Signaling Pathways Targeted | - ROS Production: Increases intracellular ROS; effect reversed by antioxidant NAC [1].
The robust findings on SFB are supported by standard, reliable methodologies in cell biology and molecular pharmacology.
The diagram below synthesizes the complex signaling network through which SFB exerts its anticancer effects, based on the experimental data.
This diagram illustrates how SFB targets multiple critical pathways simultaneously to trigger cancer cell death. This multi-target mechanism is particularly valuable for overcoming drug resistance [2].
Future research directions include testing its efficacy in vivo, exploring its activity against other cancer types, and conducting direct comparative studies with other prominent licorice flavonoids like Licochalcone A.
| Feature | Semilicoisoflavone B (SFB) | Isoangustone A (IAA) |
|---|---|---|
| Primary Source | Glycyrrhiza uralensis, Glycyrrhiza glabra [1] [2] | Glycyrrhiza uralensis [3] [4] |
| Key Anticancer Activities | Induces apoptosis, cell cycle arrest (G2/M) [1] [5] | Induces apoptosis, autophagic cell death, cell cycle arrest (G1) [6] [3] [4] |
| Tested Cancer Types | Oral Squamous Cell Carcinoma (OSCC) [1] [7] [8] | Melanoma, Colorectal Cancer, Prostate Cancer [6] [3] [4] |
| Key Molecular Targets | ↓ Survivin, ↓ Bcl-2, Bcl-xL, ↑ Bax, Bak, ↓ p-ERK, p-AKT, p-p38, p-JNK, ↓ Ras/Raf/MEK [1] [8] | ↓ Cyclin D1, ↓ Cyclin E, ↓ Bcl-2, Bcl-xL, ↓ p-AKT, p-GSK3β, ↓ p-JNK, ↓ PI3K, MKK4/7 [6] [4] |
| IC50 / Effective Concentrations | 25-100 µM (OSCC cell viability reduction) [1] | 4.4 - 6.6 µM (various cancer cell lines) [4] |
| Other Biological Activities | Aldose reductase inhibitor (potential for diabetic complications) [9] | Anti-inflammatory [4] |
For researchers looking to replicate or build upon these studies, here is a summary of the key experimental methodologies and findings.
The following data is primarily derived from studies on Oral Squamous Cell Carcinoma (OSCC) cells [1] [8] [5]:
Data for IAA spans several cancer types, with key findings from melanoma and colorectal cancer studies [6] [3] [4]:
The diagrams below summarize the key mechanistic pathways for each compound based on the experimental data.
The tables below provide more detailed information on the experimental protocols and specific findings from the key studies.
Table 1: Key Experimental Protocols for Investigating SFB This table outlines the core methodologies used to uncover the mechanisms summarized above [1] [2].
| Assay Type | Purpose | Key Protocol Steps |
|---|---|---|
| Cell Viability (MTT) Assay | To measure the reduction in cancer cell viability after SFB treatment. | Cells treated with SFB (25-100 µM) for 24-72 hours; incubated with MTT reagent; formazan crystals dissolved in DMSO; absorbance measured to determine IC50 values [1] [2]. |
| Apoptosis Analysis | To quantify the percentage of cells undergoing programmed cell death. | Cells stained with Annexin V-FITC and Propidium Iodide (PI) after SFB treatment; analyzed by flow cytometry to distinguish early/late apoptotic and necrotic cells [1] [2]. |
| Western Blotting | To detect changes in protein expression and activation (phosphorylation). | Proteins extracted from SFB-treated cells; separated by gel electrophoresis; transferred to a membrane; incubated with specific primary and secondary antibodies; target proteins visualized using a chemiluminescence detection system [3] [1]. |
| Human Apoptosis Array | To simultaneously screen the expression levels of multiple apoptosis-related proteins. | Membrane-based antibody arrays incubated with cell lysates; detection of bound proteins via chemiluminescence to identify key upregulated (e.g., Bax) and downregulated (e.g., survivin) targets [1]. |
Table 2: Summary of SFB's Multitargeted Action on Signaling Pathways This table consolidates the specific molecular targets affected by SFB across different pathways [3] [1] [2].
| Pathway Affected | Direct & Downstream Targets Regulated by SFB |
|---|---|
| MAPK/Ras/Raf/MEK Signaling | ↓ Ras activation, ↓ Raf activation, ↓ MEK phosphorylation, ↓ ERK1/2 phosphorylation, ↓ p38 phosphorylation, ↓ JNK1/2 phosphorylation |
| ATR-Chk1 Checkpoint Signaling | ↓ Claspin expression, ↓ ATR phosphorylation, ↓ Chk1 phosphorylation, ↓ Wee1 phosphorylation, ↓ CDC25C phosphorylation |
| Apoptosis Regulation | ↑ Fas, ↑ FADD, ↑ TRADD (Extrinsic Pathway); ↑ Bax, ↑ Bak, ↓ Bcl-2, ↓ Bcl-xL (Intrinsic Pathway); ↑ Cleaved Caspases-8, -9, -3; ↑ Cleaved PARP |
| Cell Cycle Regulation | ↓ Cyclin A, ↓ Cyclin B, ↓ CDC2, ↓ CDK2, ↓ CDK4, ↓ CDK6 |
Based on the described mechanisms, the following diagram illustrates the key signaling pathways disrupted by Semilicoisoflavone B in oral cancer cells.
The available data strongly positions this compound as a promising multi-target agent against oral cancer. Its ability to concurrently inhibit proliferation signals (MAPK), disrupt cell cycle checkpoints (ATR-Chk1), and activate both intrinsic and extrinsic apoptosis pathways is noteworthy [3] [1] [2]. Future research is needed to:
The table below summarizes the key apoptotic mechanisms and experimental findings for Semilicoisoflavone B and several other flavonoids based on pre-clinical research.
| Compound | Key Apoptotic Mechanisms & Targets | Tested Cell Lines/Models | Key Experimental Findings |
|---|
| This compound | Intrinsic Pathway: ↑Bax/Bak, ↓Bcl-2/Bcl-xL, ↑cleaved caspases-3/-9 [1]. Extrinsic Pathway: ↑FAS, FADD, TRADD, ↑cleaved caspase-8 [1]. Signaling: ↓p-AKT, ↓p-ERK1/2, ↓p-p38, ↓p-JNK1/2, ↓Survivin, ↑ROS [1]. | Oral squamous cell carcinoma (OSCC) cell lines [1]. | Induced significant, dose-dependent reduction in cell viability and colony formation. Activation of both intrinsic and extrinsic apoptosis pathways confirmed via Western blot and flow cytometry [1]. | | Quercetin | Cell Cycle Arrest: S-phase arrest [2]. Apoptosis Pathway: Activates mitochondrial pathway; direct DNA intercalation [2]. Evidence: ↑Sub-G1 population, DNA binding confirmed via CD spectroscopy & gel shift [2]. | Leukemic cells (CEM, K562, Nalm6), Breast cancer (T47D, EAC), In vivo mouse model [3] [2]. | Induced cytotoxicity in cancer cells with minimal effect on normal cells. Showed significant tumor regression and increased survival in mouse models [3] [2]. | | Apigenin | Intrinsic Pathway: ↑Bax, ↓Bcl-2, ↑cleaved caspases-3/-7/-9, ↑p53 [4]. Extrinsic Pathway: ↑TNF-α, ↑caspase-8 activity [5]. Signaling: Modulates Akt and MAPK (ERK, JNK, p38) pathways [4]. | Lung adenocarcinoma (A549), Melanoma (A375P, A375SM), In vivo xenograft [4] [5]. | Induced chromatin condensation and apoptosis in a dose-dependent manner. Reduced tumor volume in vivo. Signaling pathway modulation was cell-line specific [4]. | | Baicalin/Baicalein | Intrinsic Pathway: ↑Bax, ↓Bcl-2, ↑cleaved caspase-9 [6] [7]. Signaling: Inhibits PI3K/AKT/mTOR pathway; also induces autophagy [6] [7]. | Lung cancer (H1299, H1650), Breast cancer (MCF-7, MDA-MB-231), In vivo mouse model [6] [7]. | Inhibited cell proliferation, induced G1/S cell cycle arrest, and triggered apoptosis. In vivo studies confirmed tumor growth inhibition [6] [7]. |
To ensure the reproducibility and reliability of the data, here is a summary of the core experimental methodologies used in the cited studies.
Cell Viability Assessment (MTT/CCK-8 Assay)
Apoptosis Detection (Flow Cytometry)
Analysis of Apoptotic Proteins (Western Blotting)
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The following diagram synthesizes experimental data to illustrate the multifaceted apoptotic signaling pathways induced by this compound in oral cancer cells.
This detailed analysis of this compound against other flavonoids provides a robust, data-driven comparison for research professionals. The structured tables and pathway diagrams should assist in evaluating its potential for further drug development.
The table below summarizes the key characteristics of Semilicoisoflavone B and Rosiglitazone based on the available data.
| Feature | This compound (SFB) | Rosiglitazone |
|---|---|---|
| Compound Type | Natural isoprenoid-substituted phenolic isoflavone [1] | Synthetic thiazolidinedione (TZD) [2] |
| Source | Isolated from Glycyrrhiza species (licorice) [1] | Fully synthetic compound [2] |
| Primary Research Context | Oral squamous cell carcinoma (OSCC); investigated for anticancer activity [3] [1] | Asthma, Huntington's disease, metabolic diseases; investigated for anti-inflammatory, neuroprotective, and insulin-sensitizing effects [4] [2] [5] |
| Reported PPARγ Agonist Activity | Identified in literature as a PPARγ agonist [1] | Well-established, potent synthetic PPARγ agonist [2] [6] |
| Primary Signaling Pathways Modulated | Downregulated: MAPK (ERK1/2, p38, JNK), Ras/Raf/MEK, ATR-Chk1 [3] [1] Upregulated: ROS production, Death Receptor pathway [3] [1] | Downregulated: TLR2/NF-κB/NLRP3 Inflammasome, Fractalkine signaling [4] [2] | | Key Cellular Outcomes | Cell cycle arrest (G2/M, S phases), induction of intrinsic and extrinsic apoptosis [3] [1] | Amelioration of airway inflammation, protection against mitochondrial dysfunction [4] [5] | | Structural Data | Not available in search results | Crystal structure of PPARγ Ligand-Binding Domain (LBD) complex available (PDB ID: 5YCP) at 2.00 Å resolution [6] |
Here is a detailed breakdown of the experimental findings and protocols for each compound.
The following diagrams illustrate the distinct signaling pathways modulated by SFB and Rosiglitazone, based on the data from the search results.
SFB Signaling Pathways in Oral Cancer Cells
Rosiglitazone Signaling Pathways in Inflammation
The profiles of these two compounds highlight several critical points for your research and development considerations:
Although data on Semilicoisoflavone B is absent from the search results, the information on other inhibitors provides a crucial benchmark for the level of quantitative and clinical data you would need to compile for a meaningful comparison.
The table below summarizes the key experimental and clinical data available for several established ARIs.
| Inhibitor Name | Class / Type | Key Quantitative Data (IC₅₀, Efficacy) | Key Experimental & Clinical Findings | Reported Limitations / Adverse Effects |
|---|
| Epalrestat [1] [2] [3] | Carboxylic acid derivative | IC₅₀: 133.7 nM (enzyme test) [4]. Dosage: 150 mg/day [1] [2]. | - Improved motor/sensory nerve conduction velocity [1] [2] [3].
For researchers to replicate or design experiments for novel inhibitors like this compound, understanding the methodologies behind the key data is essential.
In Vitro Enzyme Inhibition Assay [4]
In Vivo Efficacy Assessment (Animal Model) [4]
Clinical Trial Assessment for Neuropathy [2] [3]
The following diagram illustrates the polyol pathway, the role of aldose reductase, and the general mechanism of inhibition, which is relevant for all ARIs, including this compound.
This pathway shows that under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose Reductase (AR) performs the first and rate-limiting step, reducing glucose to sorbitol using NADPH as a cofactor. Sorbitol is then converted to fructose by Sorbitol Dehydrogenase (SDH). The accumulation of sorbitol, which does not easily cross cell membranes, causes osmotic stress and cellular damage. ARIs function by blocking the active site of the AR enzyme, thereby reducing sorbitol accumulation [9] [10].
The following table summarizes the key experimental findings from the identified studies on SFB:
| Experimental Aspect | Findings in OSCC Cell Lines | Key Measurements |
|---|---|---|
| Cytotoxic Activity | Dose- and time-dependent reduction in cell viability and colony formation [1] [2]. | IC50 values, MTT assay, colony formation assay. |
| MAPK Pathway Inhibition | Reduced phosphorylation of ERK1/2; suppressed activation of Ras, Raf, and MEK proteins [1] [2]. | Western blot analysis. |
| Apoptosis Induction | Activation of caspases 3, 8, 9; increased Bax/Bak; decreased Bcl-2/Bcl-xL; increased Fas, FADD, TRADD [1] [2]. | Flow cytometry (Annexin V/PI), Western blot, DAPI staining. |
| Cell Cycle Arrest | Arrest at G2/M and S phases; reduced Cyclin A, Cyclin B, CDC2, CDK2, CDK4, CDK6 [1] [2] [3]. | Flow cytometry for cell cycle, Western blot. |
| Upstream Mechanisms | Increased ROS production; downregulation of Claspin and inhibition of ATR-Chk1 signaling [1] [2] [3]. | Human Apoptotic Array, fluorescent probes for ROS, Western blot. |
The data on SFB is derived from standard in vitro cell culture experiments. Here are the methodologies used for the key findings:
The diagram below illustrates the proposed mechanism by which SFB inhibits the MAPK pathway and induces apoptosis in oral cancer cells, based on the cited studies.
This diagram synthesizes findings from multiple studies, showing that SFB targets the MAPK pathway at multiple points (Ras, Raf, MEK) and works through other mechanisms like ROS production and disruption of the ATR-Chk1 DNA damage response pathway to trigger cell death [1] [2] [3].
It is important to place these findings on SFB within the broader context of MAPK pathway drug development.
| Phytochemical | Source | ROS Modulation Role | Key Findings & Mechanism | Experimental Model | Reference |
|---|---|---|---|---|---|
| Semilicoisoflavone B (SFB) | Glycyrrhiza species (Licorice) | Pro-oxidant | Induces ROS generation, leading to mitochondrial apoptosis; activates caspases, increases Bax/Bak, decreases Bcl-2/Bcl-xL. | Human Oral Squamous Cell Carcinoma (OSCC) cell lines | [1] |
| Coumestrol | Various plants (e.g., soy, clover) | Antioxidant | Significant ROS scavenging; reduces H₂O₂-induced intracellular ROS; protects against lipid peroxidation. | Human skin fibroblasts and keratinocytes | [2] |
| Biochanin A | Various plants (e.g., chickpeas, red clover) | Antioxidant | Significant ROS scavenging; reduces H₂O₂-induced intracellular ROS; protects against lipid peroxidation. | Human skin fibroblasts and keratinocytes | [2] |
| Genistein, Daidzein, Glycitein | Soy-based plants | Mostly Antioxidant (Weak) | Demonstrates low to moderate capacity for scavenging free radicals in chemical tests (DPPH, ABTS). | Human skin fibroblasts and keratinocytes; chemical assays | [2] |
| Catechin, Rutin, Quercetin, Kaempferol | Catharanthus roseus, fruits, vegetables | Antioxidant | Quantified in plant extracts; molecular docking studies show potential to inhibit ROS-generating enzymes (e.g., mPGES-1). | In vitro assays and computational molecular docking | [3] |
For researchers aiming to replicate or build upon these findings, here are the key methodologies from the cited studies.
The following protocol is based on the study that investigated SFB in oral cancer cells [1]:
The following methods are standard for assessing antioxidant capacity [3] [2]:
To clearly illustrate the unique pro-oxidant mechanism of SFB and how it was experimentally determined, the following diagrams map the signaling pathway and the key experimental workflow.
Diagram 1: SFB's Pro-Oxidant Signaling Pathway in Oral Cancer Cells. SFB induces ROS generation and inhibits key survival pathways, leading to mitochondrial apoptosis and downregulation of the anti-apoptotic protein Survivin [1].
Diagram 2: Experimental Workflow for SFB's Pro-Oxidant Activity. Key steps include ROS measurement, apoptosis assays, and validation using an antioxidant control [1].
The data reveals a critical concept in phytochemical research: the same class of compounds can have divergent effects based on structure and cellular context.
The table below summarizes the mechanisms and key experimental data for Semilicoisoflavone B and other prominent natural BACE1 inhibitors.
| Compound | Source | Primary Mechanism of BACE1 Inhibition | Reported Potency (IC50 or Ki) | Key Experimental Models |
|---|---|---|---|---|
| This compound [1] [2] | Glycyrrhiza uralensis | Reduces BACE1 expression by increasing PPARγ and inhibiting STAT3 phosphorylation; also noted to inhibit BACE1 activity [2]. | Specific IC50 not provided in search results; reduces Aβ secretion [1]. | In vitro cell models (Aβ secretion, BACE1 protein/mRNA levels, PPARγ-siRNA and GW9662 antagonist studies) [1]. |
| Berberine [3] | Various plants (e.g., Berberidaceae) | Directly binds to BACE1, inhibiting its activity (identified via target fishing and SPR analysis). | Inhibition constant (Ki) calculated in the nanomolar range [3]. | SPR analysis, molecular docking, cellular and animal experiments [3]. |
| Tangeretin [4] | Citrus peels | Powerful inhibitory activity against β-secretase (BACE1) both in vitro and in vivo. | Specific values not provided; powerful inhibitory activity noted [4]. | In vitro enzyme assay; in vivo in APPswe/PSEN1dE9 transgenic mice (100 mg/kg/day) [4]. |
| Ponciretin [5] | Herbal isolates | Binds to the catalytic site of BACE1. | Inhibition constant (Ki) in the nanomolar range [5]. | Molecular docking and MD simulations (10 ns) [5]. |
| Galangin [6] | Alpinia officinarum | Acts as a βAPP-selective BACE1 inhibitor. | 50 µM in cell culture studies [6]. | Cell culture; AD transgenic mice (J20 mice, 40 mg/kg) [6]. |
| Flavonoids (e.g., Myricetin) [7] | Various plants | Directly binds to catalytic aspartic acid residues (Asp32, Asp228) in BACE1's active site. | Varies by specific compound; e.g., myricetin is active at low doses [6] [7]. | Molecular docking, QSAR modelling, in vitro BACE1 activity assays [8] [7]. |
1. This compound: A Transcriptional Regulator this compound's primary mechanism involves downregulating the transcription of the BACE1 gene, setting it apart from direct inhibitors [1].
2. Berberine: A Direct BACE1 Binder Berberine has been identified as a direct inhibitor that physically binds to the BACE1 enzyme [3].
3. Flavonoids: Direct Active Site Inhibitors Many flavonoids, including myricetin, galangin, and ponciretin, function by directly competing with the APP substrate for BACE1's catalytic site [6] [7] [5].
The signaling pathway for this compound's unique mechanism can be visualized as follows:
Diagram 1: Signaling pathway of this compound-mediated BACE1 downregulation.
Given the early stage of research for many of these compounds, here are steps for a deeper dive:
The search results indicate that one primary study provides experimental data on the anticancer effects of this compound (SFB) against Oral Squamous Cell Carcinoma (OSCC). The key findings and methodologies from this research are summarized below.
Table 1: Summary of Anticancer Effects of this compound (SFB)
| Aspect Investigated | Experimental Method | Key Findings |
|---|---|---|
| Cytotoxicity & Anti-proliferation | MTT assay, Colony formation assay | SFB dose-dependently reduced cell viability in multiple OSCC cell lines (doses: 25, 50, 100 μM; timepoints: 24, 48, 72 h). It also significantly inhibited colony formation ability [1] [2]. |
| Cell Cycle Arrest | Flow cytometry (cell cycle analysis), Western blot | SFB induced cell cycle arrest at the G2/M phase. It downregulated key cell cycle regulators: Cyclin A, CDK2, CDK4, and CDK6 [1] [2]. |
| Induction of Apoptosis | DAPI staining (nuclear condensation), Annexin V/PI staining (flow cytometry), Mitochondrial membrane potential assay, Western blot | SFB induced nuclear condensation, increased mitochondrial membrane depolarization, and increased the percentage of apoptotic cells. It activated caspases-3, -8, -9 and cleaved PARP. It upregulated pro-apoptotic proteins (Bax, Bak) and death receptor proteins (Fas, FADD, TRADD), while downregulating anti-apoptotic proteins (Bcl-2, Bcl-xL) [1] [2]. |
| Mechanism of Action | ROS assay, Western blot, Human Apoptosis Array | SFB induced apoptosis by increasing Reactive Oxygen Species (ROS) production. This effect was reversed by the antioxidant N-acetyl cysteine (NAC). It also inhibited key signaling pathways: AKT, MAPK (ERK1/2, p38, JNK), and Ras/Raf/MEK. It was found to downregulate the anti-apoptotic protein survivin [1] [2]. |
For researchers looking to replicate or benchmark studies, here is a more detailed breakdown of the key experimental protocols mentioned in the literature:
The study proposed that SFB exerts its anticancer effects through a multi-targeted mechanism. The diagram below illustrates the key signaling pathways affected by SFB, as identified in the research [1] [2].
While the searched literature confirms the use of this compound as a reference standard in an analytical context for quality control of licorice [3], it does not provide the specific chromatographic or spectroscopic methods needed to confirm its purity.
To obtain this critical information, I suggest you: